Tyrosinase-IN-35
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C17H15N5OS |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
[(Z)-[3-(4-hydroxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C17H15N5OS/c18-17(24)20-19-10-13-11-22(14-4-2-1-3-5-14)21-16(13)12-6-8-15(23)9-7-12/h1-11,23H,(H3,18,20,24)/b19-10- |
Clave InChI |
KMXDZUKSJXNJOH-GRSHGNNSSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Inhibitors on Human Tyrosinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosinase is a critical copper-containing enzyme that serves as the rate-limiting step in the biosynthesis of melanin (B1238610), the primary pigment responsible for coloration in human skin, hair, and eyes.[1] The overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase a key target for therapeutic and cosmetic interventions. This technical guide provides a comprehensive overview of the mechanism of action of inhibitors on human tyrosinase, intended for researchers, scientists, and professionals in drug development. We will delve into the enzyme's structure and catalytic cycle, explore the various classes of inhibitors and their kinetics, present quantitative data for well-characterized inhibitors, detail experimental protocols for inhibitor analysis, and visualize key pathways and workflows.
Introduction to Human Tyrosinase
Human tyrosinase is a transmembrane glycoprotein (B1211001) located within the melanosomes of melanocytes.[2] Its active site contains a binuclear type 3 copper center, where two copper atoms are coordinated by three histidine residues each.[3] This unique structure is essential for its catalytic activity. Tyrosinase catalyzes two distinct reactions in the Raper-Mason pathway of melanin synthesis: the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][4] Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to form melanin.[5]
The Catalytic Cycle of Tyrosinase (Raper-Mason Pathway)
The catalytic cycle of tyrosinase involves three main forms of the enzyme: oxy-tyrosinase (E_oxy), met-tyrosinase (E_met), and deoxy-tyrosinase (E_deoxy).
-
Monophenolase Activity (Hydroxylation of L-Tyrosine): The cycle begins with the binding of L-tyrosine to the oxy-tyrosinase form. This leads to the hydroxylation of L-tyrosine to L-DOPA and the reduction of the dicopper center.
-
Diphenolase Activity (Oxidation of L-DOPA): The resulting L-DOPA is then oxidized by another molecule of oxy-tyrosinase to dopaquinone, regenerating the met-tyrosinase form. The met-tyrosinase can then be reduced by another molecule of L-DOPA back to the deoxy-tyrosinase form, which can then bind oxygen to regenerate the oxy-tyrosinase, completing the cycle. Dopaquinone then proceeds through a series of reactions to form melanin.[6][7]
References
- 1. Structure and Function of Human Tyrosinase and Tyrosinase-Related Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosinase - Wikipedia [en.wikipedia.org]
- 3. Tyrosinase [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tyrosinase Nanoparticles: Understanding the Melanogenesis Pathway by Isolating the Products of Tyrosinase Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potent Tyrosinase Inhibitor: Thiamidol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperpigmentation disorders, characterized by the overproduction of melanin, are a significant concern in dermatology and cosmetics. The enzyme tyrosinase is the rate-limiting step in melanogenesis, making it a prime target for the development of skin-depigmenting agents. This technical guide provides a comprehensive overview of the in vitro and in vivo studies of Thiamidol (Isobutylamido Thiazolyl Resorcinol), a highly potent and specific inhibitor of human tyrosinase. This document details the quantitative data on its inhibitory activity, outlines the experimental protocols for its evaluation, and illustrates its mechanism of action within the broader context of melanogenesis signaling.
Introduction
Melanin synthesis, or melanogenesis, is a complex biological process responsible for the pigmentation of skin, hair, and eyes. The primary enzyme regulating this pathway is tyrosinase, a copper-containing monooxygenase.[1] Dysregulation of melanogenesis can lead to hyperpigmentary conditions such as melasma, solar lentigines (age spots), and post-inflammatory hyperpigmentation.[2] Consequently, the inhibition of tyrosinase is a key strategy in the development of topical treatments for these conditions.
Thiamidol has emerged as a breakthrough molecule in this field, identified as the most effective inhibitor of human tyrosinase from a screening of over 50,000 compounds.[3] Its high specificity and potency for the human enzyme distinguish it from many other commercially available depigmenting agents. This guide will delve into the scientific data and methodologies that underpin the understanding of Thiamidol's efficacy.
In Vitro Studies
Quantitative Data: Inhibitory Activity
Thiamidol has demonstrated superior inhibitory activity against human tyrosinase compared to other well-known depigmenting agents. The following table summarizes the key quantitative data from in vitro assays.
| Parameter | Thiamidol | Kojic Acid | Hydroquinone | Arbutin |
| IC50 vs. Human Tyrosinase | 1.1 µmol/L[4][5] | > 500 µmol/L[4] | > 4000 µmol/L[5] | Weakly inhibits[4] |
| IC50 vs. Mushroom Tyrosinase | 108 µmol/L[4] | 121 ± 5 µM | 70 µM | 8.4 mM |
| IC50 in Melanocyte Cultures (Melanin Production) | 0.9 µmol/L[4][6] | - | 16.3 µmol/L (irreversible)[4][6] | - |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
This assay quantifies the direct inhibitory effect of Thiamidol on the enzymatic activity of recombinant human tyrosinase.
-
Objective: To determine the IC50 value of Thiamidol against human tyrosinase.
-
Materials:
-
Recombinant human tyrosinase
-
L-DOPA (substrate)
-
Phosphate (B84403) buffer (pH 6.8-7.4)
-
Thiamidol (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate reader
-
-
Procedure:
-
A solution of recombinant human tyrosinase is prepared in phosphate buffer.
-
Serial dilutions of Thiamidol are prepared and added to the wells of a 96-well plate.
-
The tyrosinase solution is added to the wells containing Thiamidol and incubated for a short period.
-
The enzymatic reaction is initiated by the addition of L-DOPA.
-
The formation of dopachrome (B613829) is measured spectrophotometrically at approximately 475 nm over time.
-
The rate of reaction is calculated from the linear phase of the absorbance curve.
-
The percentage of inhibition is calculated for each concentration of Thiamidol relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Thiamidol concentration and fitting the data to a dose-response curve.
-
References
- 1. en.eucerin-me.com [en.eucerin-me.com]
- 2. Thiamidol: A Breakthrough Innovation in the Treatment of Hyperpigmentation - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiamidol (isobutylamido thiazolyl resorcinol): A Highly Specific Human Tyrosinase Inhibitor for the Treatment of Hyperpigmentation | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. researchgate.net [researchgate.net]
Tyrosinase-IN-35: A Novel Tyrosinase Inhibitor for Hyperpigmentation Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase-IN-35, also identified as compound 6g, has emerged as a noteworthy inhibitor of human tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. Its potential as a tool for studying and potentially treating hyperpigmentation disorders warrants a detailed examination of its known properties. This technical guide provides a comprehensive overview of the currently available data on this compound, focusing on its inhibitory activity and effects on melanogenesis. While the primary research publication detailing its synthesis and full experimental evaluation is not publicly accessible at this time, this guide consolidates the existing information from supplier specifications and related scientific literature to serve as a valuable resource for the research community.
Core Compound Data
This compound is a small molecule with the chemical formula C17H15N5OS and a molecular weight of 337.4 g/mol . Its chemical structure is formally named 5-(4-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone.
Quantitative Data on Inhibitory Activity
The primary reported activity of this compound is its potent inhibition of human tyrosinase. The available data is summarized in the table below, alongside a comparison with the well-known tyrosinase inhibitor, Kojic Acid.
| Compound | Target Enzyme | IC50 Value (μM) | Reference |
| This compound (compound 6g) | Human Tyrosinase | 2.09 | [1][2] |
| Kojic Acid | Human Tyrosinase | 16.38 | [1][2] |
Table 1: Inhibitory concentration (IC50) of this compound against human tyrosinase.
Biological Effects on Melanogenesis
In addition to its enzymatic inhibition, this compound has been shown to exert biological effects in a cellular context. Specifically, it has been demonstrated to reduce melanin content in murine B16F10 melanoma cells. This effect was observed at concentrations of 4 μM and 8 μM, indicating the compound's cell permeability and activity at the cellular level.
Experimental Protocols
Due to the absence of the primary research publication, detailed experimental protocols for the synthesis and biological evaluation of this compound cannot be provided. However, based on standard methodologies in the field of tyrosinase inhibition and melanogenesis research, the following outlines the likely experimental approaches that were used.
Tyrosinase Inhibition Assay (General Protocol)
A common method to determine the IC50 value of a tyrosinase inhibitor involves a spectrophotometric assay using L-DOPA as a substrate. The general steps are as follows:
-
Preparation of Reagents:
-
Mushroom or human tyrosinase solution in phosphate (B84403) buffer (pH 6.8).
-
L-DOPA solution in phosphate buffer.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Phosphate buffer (pH 6.8).
-
-
Assay Procedure:
-
In a 96-well plate, add the tyrosinase solution, phosphate buffer, and the test compound solution.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the L-DOPA solution.
-
Monitor the formation of dopachrome (B613829) by measuring the absorbance at a specific wavelength (typically 475-490 nm) at regular intervals.
-
A control reaction without the inhibitor is run in parallel.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Melanin Content Assay in B16F10 Cells (General Protocol)
This assay quantifies the amount of melanin produced by melanoma cells after treatment with an inhibitor.
-
Cell Culture and Treatment:
-
Culture B16F10 melanoma cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours). A known stimulator of melanogenesis, such as α-melanocyte-stimulating hormone (α-MSH), is often used.
-
-
Melanin Extraction:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells with a solution of NaOH (e.g., 1 M) containing a detergent (e.g., Triton X-100).
-
Heat the lysates (e.g., at 80°C) to solubilize the melanin.
-
-
Quantification:
-
Measure the absorbance of the solubilized melanin at a wavelength of 405 nm using a spectrophotometer.
-
Create a standard curve using synthetic melanin.
-
Normalize the melanin content to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).
-
Signaling Pathways and Logical Relationships
As the primary literature is unavailable, no specific signaling pathways modulated by this compound have been described. However, we can visualize the general logical flow of tyrosinase inhibition and its effect on melanogenesis.
Figure 1: Logical pathway of tyrosinase inhibition by this compound.
This diagram illustrates the central role of tyrosinase in the conversion of tyrosine to melanin precursors. This compound acts by inhibiting this enzyme, thereby blocking the subsequent steps of melanin synthesis and potentially mitigating hyperpigmentation.
Experimental Workflow
The general workflow for the evaluation of a novel tyrosinase inhibitor like this compound can be visualized as follows:
Figure 2: General experimental workflow for evaluating this compound.
This workflow starts with the chemical synthesis of the compound, followed by in vitro enzymatic assays to determine its inhibitory potency. Promising candidates are then advanced to cell-based assays to assess their effect on melanin production in a relevant cell line and to evaluate potential cytotoxicity.
Conclusion and Future Directions
This compound presents itself as a potent inhibitor of human tyrosinase with demonstrated activity in reducing melanin content in vitro. Its significantly lower IC50 value compared to Kojic Acid suggests it could be a valuable research tool for studying melanogenesis and a potential lead compound for the development of novel treatments for hyperpigmentation disorders.
However, the lack of a publicly available primary research article limits a deeper understanding of its mechanism of action, kinetic properties, and potential off-target effects. Future research should aim to:
-
Elucidate the detailed kinetic mechanism of tyrosinase inhibition (e.g., competitive, non-competitive, or mixed-type).
-
Investigate its effects on other enzymes involved in the melanin synthesis pathway.
-
Explore its impact on signaling pathways that regulate tyrosinase expression and activity (e.g., the cAMP/MITF pathway).
-
Conduct in vivo studies to assess its efficacy and safety in animal models of hyperpigmentation.
The availability of such data would be crucial for the scientific community to fully evaluate the potential of this compound as a therapeutic agent or a chemical probe.
References
Investigating the Binding Affinity of Tyrosinase-IN-35 to Tyrosinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis, the process responsible for pigmentation in humans. Its dysregulation can lead to hyperpigmentation disorders. Consequently, the development of potent tyrosinase inhibitors is a significant area of research in dermatology and cosmetology. Tyrosinase-IN-35 has been identified as a potent inhibitor of human tyrosinase. This technical guide provides a summary of the available data on the binding affinity of this compound to tyrosinase and outlines standard experimental protocols for characterizing such interactions.
Quantitative Data Summary
The primary quantitative measure of the binding affinity of this compound to human tyrosinase is its half-maximal inhibitory concentration (IC50). The available data indicates that this compound is a significantly more potent inhibitor than the commonly used reference compound, kojic acid.
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| This compound | Human Tyrosinase | 2.09 | [1][2] |
| Kojic Acid | Human Tyrosinase | 16.38 | [1][2] |
In vitro studies on B16F10 melanoma cells have demonstrated that this compound can effectively reduce melanin content at concentrations of 4 µM and 8 µM[1][2].
Experimental Protocols
Detailed experimental protocols for the determination of the binding affinity of this compound are not publicly available. However, the following are standard, detailed methodologies used for characterizing tyrosinase inhibitors.
Tyrosinase Inhibition Assay (IC50 Determination)
This spectrophotometric assay is widely used to determine the inhibitory potential of a compound against tyrosinase.
Materials:
-
Mushroom tyrosinase (or human tyrosinase)
-
L-DOPA (3,4-dihydroxyphenylalanine) as the substrate
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Test compound (this compound)
-
Kojic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compound and kojic acid in a suitable solvent (e.g., DMSO), and then further dilute in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
20 µL of the test compound solution (or positive control/buffer for control wells).
-
140 µL of phosphate buffer.
-
20 µL of tyrosinase solution.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Fluorescence Quenching Studies
This technique is used to investigate the binding mechanism between a protein (tyrosinase) and a ligand (inhibitor) by measuring the quenching of the protein's intrinsic fluorescence.
Materials:
-
Purified tyrosinase
-
Test compound (this compound)
-
Phosphate buffer
-
Spectrofluorometer
Procedure:
-
Sample Preparation:
-
Prepare a solution of tyrosinase in phosphate buffer.
-
Prepare a stock solution of the test compound.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of the tyrosinase solution (excitation typically at 280 nm or 295 nm for tryptophan excitation).
-
Titrate the tyrosinase solution with successive additions of the test compound from the stock solution.
-
After each addition, allow the mixture to equilibrate before recording the fluorescence emission spectrum.
-
-
Data Analysis:
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant (Ksv) and the quenching mechanism (static or dynamic).
-
For static quenching, the binding constant (Ka) and the number of binding sites (n) can be calculated from the double logarithm regression of the fluorescence data.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time analysis of biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity constants.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Purified tyrosinase
-
Test compound (this compound)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Immobilization of Tyrosinase:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the tyrosinase solution over the activated surface to immobilize the enzyme via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the test compound (analyte) over the immobilized tyrosinase surface (ligand).
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for association and dissociation phases.
-
Regenerate the sensor surface between injections with a suitable regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Visualizations
Signaling Pathway
The following diagram illustrates the melanin biosynthesis pathway, highlighting the central role of tyrosinase and the point of inhibition.
Caption: Melanin biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow
This diagram outlines a general workflow for the screening and characterization of tyrosinase inhibitors.
Caption: General experimental workflow for tyrosinase inhibitor analysis.
References
An In-depth Technical Guide to the Early-Stage Research of Tyrosinase-IN-35 for Melanogenesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on Tyrosinase-IN-35, a potent inhibitor of melanogenesis. This document details the quantitative data, experimental protocols, and relevant signaling pathways associated with its activity.
Quantitative Data Summary
The inhibitory effects of this compound on tyrosinase activity and melanin (B1238610) production have been quantified in preclinical studies. The data is summarized below for clear comparison.
Table 1: Tyrosinase Inhibition
| Compound | Target Enzyme | IC50 (μM) |
| This compound | Human Tyrosinase | 2.09[1][2][3][4] |
| Kojic Acid (Reference) | Human Tyrosinase | 16.38[1][2][3][4] |
Table 2: Cellular Melanin Content Reduction in B16F10 Melanoma Cells
| Compound | Concentration (μM) | Effect |
| This compound | 4 | Reduces melanin content[2][3][4] |
| This compound | 8 | Reduces melanin content[2][3][4] |
Mechanism of Action
This compound exhibits a mixed type of inhibition, primarily acting as a noncompetitive inhibitor of tyrosinase.[1] This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, thereby impeding the catalytic activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1]
Signaling Pathways in Melanogenesis
Melanogenesis is a complex process regulated by various signaling cascades. The primary pathway involves the activation of the Melanocortin 1 Receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH). This triggers a cascade that increases intracellular cyclic AMP (cAMP), activates Protein Kinase A (PKA), and subsequently leads to the phosphorylation of the CREB transcription factor. Phosphorylated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression. MITF then promotes the transcription of key enzymes in the melanin synthesis pathway, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2/DCT). This compound directly inhibits the enzymatic activity of tyrosinase, thereby blocking the conversion of L-tyrosine to L-DOPA and subsequent steps in melanin production.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early-stage research of this compound.
Tyrosinase Inhibition Assay
This assay is performed to determine the in vitro inhibitory effect of a compound on tyrosinase activity.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of mushroom tyrosinase, L-DOPA, this compound, and kojic acid in phosphate buffer. This compound and kojic acid are typically dissolved in DMSO first and then diluted in the buffer.
-
In a 96-well plate, add phosphate buffer, tyrosinase solution, and various concentrations of this compound or kojic acid. For the control, an equivalent volume of the vehicle (DMSO) is added.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined time (e.g., 20 minutes).
-
Measure the absorbance of the produced dopachrome (B613829) at a wavelength of 475 nm using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Melanin Content Assay in B16F10 Cells
This assay is used to quantify the effect of a compound on melanin production in a cellular context.
Materials:
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
1N Sodium Hydroxide (NaOH)
-
6-well plates
-
Microplate reader
-
Protein assay kit (e.g., BCA)
Procedure:
-
Culture B16F10 cells in DMEM supplemented with FBS and penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Seed the cells into 6-well plates at an appropriate density (e.g., 1 x 10^5 cells/well) and allow them to adhere for 24 hours.
-
Treat the cells with different concentrations of this compound (e.g., 4 μM and 8 μM) or the vehicle (DMSO) as a control.
-
Incubate the cells for 48 hours.
-
Wash the cells with PBS and harvest them using trypsin-EDTA.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Lyse the cell pellet by adding 1N NaOH containing 10% DMSO.
-
Incubate the lysate at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the supernatant at 405 nm using a microplate reader.
-
To normalize the melanin content, determine the total protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Express the melanin content as a percentage relative to the vehicle-treated control cells.
Chemical Structure
This compound is a 1,3-diphenyl pyrazole-thiosemicarbazone derivative. The general structure of this class of compounds is characterized by a central pyrazole (B372694) ring substituted with two phenyl groups and a thiosemicarbazone moiety.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on early-stage, preclinical research. Further research is required to establish the safety and efficacy of this compound in clinical settings.
References
The Emergence of Tyrosinase-IN-35: A Novel Pyrazole-Thiosemicarbazone Derivative for Advanced Enzyme Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase, a copper-containing enzyme, plays a pivotal role in the biosynthesis of melanin (B1238610), the primary pigment responsible for coloration in skin, hair, and eyes. While essential for protection against ultraviolet radiation, the overproduction or unregulated activity of tyrosinase can lead to hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation. Consequently, the development of potent and specific tyrosinase inhibitors is a significant area of research in dermatology and cosmetology. This technical guide delves into the novelty of Tyrosinase-IN-35, a recently identified inhibitor with significant potential.
This compound, also referred to as compound 6g, is a novel 1,3-diphenyl pyrazole-thiosemicarbazone derivative. Emerging data indicates its superior inhibitory activity against human tyrosinase compared to established inhibitors like Kojic Acid. This guide will provide a comprehensive overview of the quantitative data available for this compound, detailed experimental protocols for its evaluation, and visualizations of the pertinent biological pathways and experimental workflows.
Disclaimer: The full research paper detailing the complete experimental specifics for this compound is slated for future publication. Therefore, the experimental protocols provided herein are representative methodologies based on standard and widely accepted assays for the evaluation of tyrosinase inhibitors.
Data Presentation: Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound has been quantified and compared with the widely used tyrosinase inhibitor, Kojic Acid. The available data highlights the significantly lower concentration of this compound required to achieve 50% inhibition of tyrosinase activity (IC50). Furthermore, its efficacy in a cellular model of melanogenesis has been demonstrated.
| Compound | Target Enzyme | IC50 Value (µM) | Cellular Activity (B16F10 Melanoma Cells) |
| This compound | Human Tyrosinase | 2.09[1][2][3][4][5] | Reduces melanin content at 4 µM and 8 µM[1][3] |
| Kojic Acid | Human Tyrosinase | 16.38[1][3] | Standard reference inhibitor |
Experimental Protocols
The following sections detail representative methodologies for the key experiments required to characterize a novel tyrosinase inhibitor like this compound.
Mushroom Tyrosinase Inhibition Assay
This in vitro assay is a primary screening method to determine the direct inhibitory effect of a compound on tyrosinase activity, using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)
-
Test compound (this compound)
-
Reference inhibitor (Kojic Acid)
-
96-well microplate reader
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of this compound and Kojic Acid by diluting stock solutions (dissolved in DMSO) with phosphate buffer.
-
In a 96-well plate, add a specific volume of the tyrosinase solution to each well.
-
Add the different concentrations of the test and reference inhibitor solutions to the respective wells. A control well should contain only the enzyme and buffer with DMSO.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding a solution of L-DOPA to each well.
-
Immediately measure the absorbance of the resulting dopachrome (B613829) at a specific wavelength (typically 475 nm) at regular intervals for a set duration using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Kinetic Analysis of Tyrosinase Inhibition
To understand the mechanism by which this compound inhibits tyrosinase, a kinetic analysis is performed. The Lineweaver-Burk plot is a common graphical method for this analysis.
Procedure:
-
Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).
-
Measure the initial reaction velocities (V) for each combination of substrate and inhibitor concentration.
-
Calculate the reciprocal of the reaction velocities (1/V) and the reciprocal of the substrate concentrations (1/[S]).
-
Plot 1/V versus 1/[S] for each inhibitor concentration. This is the Lineweaver-Burk plot.
-
The type of inhibition (competitive, non-competitive, or mixed) can be determined by analyzing the changes in the Michaelis-Menten constant (Km) and maximum velocity (Vmax) from the intercepts and slopes of the lines on the plot.
Cellular Melanin Content Assay
This cell-based assay evaluates the ability of the inhibitor to reduce melanin production in a relevant cell line, such as B16F10 melanoma cells.
Materials:
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound)
-
α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanogenesis (optional)
-
Phosphate-buffered saline (PBS)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M) containing DMSO
-
96-well plate reader
Procedure:
-
Seed B16F10 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various non-toxic concentrations of this compound for a specified period (e.g., 48-72 hours). A positive control (e.g., Kojic Acid) and a vehicle control (DMSO) should be included. Melanin production can be stimulated by adding α-MSH to the culture medium.
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells and solubilize the melanin by adding the NaOH/DMSO solution and incubating at an elevated temperature (e.g., 80°C) for 1-2 hours.
-
Measure the absorbance of the lysate at 405 nm, which is proportional to the melanin content.
-
To normalize for cell number, a parallel plate can be used to perform a cell viability assay (e.g., MTT assay).
-
The melanin content is often expressed as a percentage of the control.
Mandatory Visualizations
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of tyrosinase, a key enzyme in the melanogenesis pathway. The following diagram illustrates the central role of tyrosinase in the synthesis of melanin.
Caption: Melanogenesis signaling pathway highlighting the inhibitory action of this compound.
Experimental Workflow
The evaluation of a novel tyrosinase inhibitor typically follows a structured workflow, from initial in vitro screening to cellular assays.
Caption: A typical experimental workflow for the evaluation of a novel tyrosinase inhibitor.
Conclusion
This compound represents a promising new scaffold for the development of potent tyrosinase inhibitors. Its significantly lower IC50 value compared to Kojic Acid, coupled with its demonstrated activity in a cellular model, positions it as a strong candidate for further investigation in the fields of dermatology and cosmetic science. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued evaluation of this compound and other novel inhibitors. As the full research becomes available, a more detailed understanding of its specific kinetic properties and cellular mechanisms will undoubtedly emerge, further solidifying its potential as a next-generation agent for the management of hyperpigmentation.
References
Preliminary biological evaluation of Tyrosinase-IN-35
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a crucial, rate-limiting role in the biosynthesis of melanin (B1238610).[1] The overproduction of melanin can lead to hyperpigmentation disorders such as melasma, freckles, and age spots.[1][2] Consequently, the inhibition of tyrosinase is a key strategy in the development of therapeutic and cosmetic agents for skin whitening and the treatment of hyperpigmentation.[1] This document provides a comprehensive overview of the preliminary biological evaluation of a novel synthetic tyrosinase inhibitor, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one, henceforth referred to as MHY1498.[1] MHY1498 has been rationally designed as a hybrid structure of known potent tyrosinase inhibitors.[1]
Data Presentation
The inhibitory effects of MHY1498 on tyrosinase activity and melanin production, as well as its cytotoxicity, have been quantitatively evaluated. The data is summarized in the tables below for clear comparison.
Table 1: In Vitro Tyrosinase Inhibition
| Compound | IC50 (μM) vs. Mushroom Tyrosinase | Inhibition Type |
| MHY1498 | 4.1 ± 0.6[1] | Competitive[1] |
| Kojic Acid (Control) | 22.0 ± 4.7[1] | Competitive |
Table 2: Cellular Activity in B16F10 Melanoma Cells
| Treatment | Concentration (μM) | Melanin Content (% of α-MSH control) | Cellular Tyrosinase Activity (% of α-MSH control) |
| α-MSH (1 μM) | - | 100 | 100 |
| MHY1498 + α-MSH | 2 | Significantly Reduced[3] | Not specified |
| MHY1498 + α-MSH | 4 | Significantly Reduced[3] | Significantly Reduced[1] |
| MHY1498 + α-MSH | 8 | Significantly Reduced[3] | Significantly Reduced[1] |
| Kojic Acid + α-MSH | Not specified | Reduced | Reduced |
Table 3: Cytotoxicity in B16F10 Melanoma Cells (MTT Assay)
| Compound | Concentration (μM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| Control | 0 | 100 | 100 |
| MHY1498 | 1 | ~100[4] | ~100[4] |
| MHY1498 | 2 | ~100[4] | ~100[4] |
| MHY1498 | 5 | ~100[4] | ~100[4] |
| MHY1498 | 10 | ~90[4] | ~85[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Mushroom Tyrosinase Inhibition Assay
This assay evaluates the direct inhibitory effect of a compound on tyrosinase activity in a cell-free system.
-
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome (B613829), which can be measured spectrophotometrically at 475 nm. The presence of an inhibitor will reduce the rate of dopachrome formation.
-
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compound (MHY1498)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of the test compound and kojic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and the test compound solution.
-
Pre-incubate the mixture at room temperature for a defined period.
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
The IC50 value, the concentration of inhibitor required to inhibit 50% of tyrosinase activity, is determined by plotting the percentage of inhibition against different concentrations of the test compound.[1]
-
Cell Culture
B16F10 mouse melanoma cells are commonly used for cellular assays of melanogenesis.
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Melanin Content Assay
This assay quantifies the amount of melanin produced by cells after treatment with a test compound.[3]
-
Principle: Melanin pigment is extracted from the cells and quantified by measuring its absorbance at 405 nm.[3]
-
Procedure:
-
Seed B16F10 cells in a culture dish and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (MHY1498) in the presence or absence of a melanogenesis stimulator, such as α-melanocyte-stimulating hormone (α-MSH).[1]
-
After the incubation period (e.g., 48-72 hours), wash the cells with Phosphate Buffered Saline (PBS).
-
Harvest the cells and lyse them in a solution of 1 N NaOH containing 10% DMSO.[3]
-
Incubate the lysate at an elevated temperature (e.g., 80°C) to solubilize the melanin.
-
Measure the absorbance of the supernatant at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA assay).
-
Cellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase within the cells.
-
Principle: The cell lysate containing active tyrosinase is incubated with L-DOPA, and the formation of dopachrome is measured.
-
Procedure:
-
Treat B16F10 cells as described in the melanin content assay.
-
Wash the cells with PBS and lyse them using a lysis buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cellular proteins.
-
Determine the protein concentration of the lysate.
-
Incubate a specific amount of the protein lysate with L-DOPA solution in a phosphate buffer.
-
Measure the absorbance at 475 nm to quantify the dopachrome produced.
-
The tyrosinase activity is expressed as the rate of dopachrome formation per microgram of protein.[1]
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the test compound on cell viability.[4]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan (B1609692), which has a purple color.
-
Procedure:
-
Seed B16F10 cells in a 96-well plate.
-
Treat the cells with various concentrations of the test compound (MHY1498) for a specified duration (e.g., 24 or 48 hours).[4]
-
Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
Mandatory Visualization
Signaling Pathway of Melanogenesis
The following diagram illustrates the signaling cascade that stimulates melanin production, which can be targeted by tyrosinase inhibitors.
Caption: The α-MSH signaling pathway leading to melanin synthesis and the point of inhibition by MHY1498.
Experimental Workflow for Tyrosinase Inhibitor Evaluation
The following diagram outlines the typical workflow for the preliminary biological evaluation of a potential tyrosinase inhibitor.
Caption: A streamlined workflow for the in vitro and cellular evaluation of tyrosinase inhibitors.
Conclusion
The preliminary biological evaluation of MHY1498 demonstrates its potential as a potent tyrosinase inhibitor. It exhibits a significantly lower IC50 value against mushroom tyrosinase compared to the well-known inhibitor, kojic acid.[1] Furthermore, it effectively suppresses melanin production and cellular tyrosinase activity in B16F10 melanoma cells with low cytotoxicity at effective concentrations.[1][4] The competitive mechanism of inhibition suggests a direct interaction with the active site of the tyrosinase enzyme.[1] These findings warrant further investigation of MHY1498 in more advanced models for its potential application in the treatment of hyperpigmentation disorders.
References
- 1. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Tyrosinase-IN-35 Cell-Based Assay Protocol for B16F10 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melanin (B1238610), a key pigment responsible for skin, hair, and eye color, is produced through a process called melanogenesis. The primary enzyme regulating this pathway is tyrosinase.[1][2][3][4] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[3][4] Therefore, inhibitors of tyrosinase are of significant interest in the development of dermatological and cosmetic agents for skin whitening.[3][4] Murine melanoma B16F10 cells are a widely used in vitro model for studying melanogenesis and for screening potential tyrosinase inhibitors due to their ability to produce melanin. This document provides a detailed protocol for evaluating the efficacy of a novel tyrosinase inhibitor, Tyrosinase-IN-35, in B16F10 cells. The described assays include the assessment of cell viability, melanin content, and cellular tyrosinase activity.
Signaling Pathway
Melanogenesis is a complex signaling cascade that leads to the synthesis of melanin. The pathway is primarily regulated by the microphthalmia-associated transcription factor (MITF), which controls the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[1] Tyrosinase catalyzes the rate-limiting step in melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone.[2][3] this compound is hypothesized to directly inhibit the enzymatic activity of tyrosinase, thereby blocking the downstream production of melanin.
Figure 1: Simplified Melanogenesis Signaling Pathway.
Experimental Protocols
Cell Culture and Maintenance
B16F10 murine melanoma cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. The cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Experimental Workflow
The overall experimental workflow for assessing the efficacy of this compound is depicted below.
Figure 2: Experimental workflow diagram.
Cell Viability Assay (MTT Assay)
To ensure that the inhibitory effects of this compound are not due to cytotoxicity, a cell viability assay is performed.
-
Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the control group.
Melanin Content Assay
This assay quantifies the amount of melanin produced by the B16F10 cells after treatment with this compound.
-
Cell Seeding: Seed B16F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well.
-
Treatment: After cell adherence, treat the cells with various concentrations of this compound in the presence of α-Melanocyte-Stimulating Hormone (α-MSH, 100 nM) to stimulate melanin production for 72 hours.
-
Cell Harvesting: Wash the cells with PBS and harvest them.
-
Cell Lysis: Dissolve the cell pellet in 1 N NaOH by incubating at 80°C for 1 hour.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 405 nm.
-
Normalization: Normalize the melanin content to the total protein concentration of the cell lysate.
Cellular Tyrosinase Activity Assay
This assay measures the intracellular tyrosinase activity.
-
Cell Seeding and Treatment: Seed and treat B16F10 cells as described in the melanin content assay for 48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them in a buffer containing 1% Triton X-100.
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Enzymatic Reaction: In a 96-well plate, mix a standardized amount of cell lysate (e.g., 40 µg of protein) with a freshly prepared L-DOPA solution (5 mM).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Absorbance Measurement: Measure the absorbance at 475 nm to determine the amount of dopachrome (B613829) formed.
-
Calculation: Express the tyrosinase activity as a percentage of the control group, normalized to the protein concentration.
Quantitative Data Summary
The following tables summarize the hypothetical data for the effect of this compound on B16F10 cells.
Table 1: Effect of this compound on B16F10 Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 10 | 98.5 ± 4.8 |
| 25 | 97.1 ± 5.5 |
| 50 | 95.3 ± 4.9 |
| 100 | 93.8 ± 6.1 |
Table 2: Inhibitory Effects of this compound on Melanin Content and Tyrosinase Activity
| Concentration (µM) | Melanin Content (% of Control) | Cellular Tyrosinase Activity (% of Control) |
| 0 (Control) | 100 ± 7.3 | 100 ± 6.8 |
| 10 | 75.4 ± 6.1 | 78.2 ± 5.9 |
| 25 | 52.1 ± 5.4 | 55.9 ± 5.1 |
| 50 | 28.9 ± 4.7 | 31.5 ± 4.3 |
| 100 | 15.2 ± 3.9 | 18.7 ± 3.5 |
| IC₅₀ (µM) | ~28 | ~32 |
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the efficacy of tyrosinase inhibitors, such as this compound, in a cell-based model. The data presented, although hypothetical, illustrates the expected dose-dependent inhibition of melanin production and cellular tyrosinase activity without significant cytotoxicity. These assays are crucial for the preclinical assessment of novel compounds intended for the treatment of hyperpigmentation disorders.
References
- 1. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosinase - Wikipedia [en.wikipedia.org]
- 4. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Tyrosinase Inhibitor IC50 using an Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis, the process responsible for pigmentation in skin, hair, and eyes.[1][2] It catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][3] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[2][4] Therefore, inhibitors of tyrosinase are of significant interest in the development of dermatological and cosmetic products for skin whitening and treating hyperpigmentation.[2]
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor.[5][6] It represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[5][6] This document provides a detailed protocol for determining the IC50 value of a tyrosinase inhibitor, such as Tyrosinase-IN-35, using a spectrophotometric enzymatic assay with L-DOPA as the substrate.
Principle of the Assay
The enzymatic activity of tyrosinase can be monitored by measuring the formation of dopachrome (B613829), an orange-colored intermediate in the melanin synthesis pathway. Tyrosinase oxidizes L-DOPA to dopaquinone, which then undergoes a series of non-enzymatic reactions to form dopachrome. The rate of dopachrome formation can be followed spectrophotometrically by measuring the increase in absorbance at a specific wavelength, typically around 475 nm.[7][8][9] In the presence of a tyrosinase inhibitor, the rate of this reaction will decrease in a concentration-dependent manner, allowing for the determination of the IC50 value.
Tyrosinase Signaling Pathway in Melanogenesis
The production of melanin is regulated by a complex signaling cascade. The binding of alpha-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][4] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and activates the microphthalmia-associated transcription factor (MITF).[3] MITF is a key transcription factor that upregulates the expression of tyrosinase and other melanogenic enzymes, ultimately leading to melanin synthesis.[3][4]
Figure 1: Simplified Tyrosinase Signaling Pathway in Melanogenesis.
Experimental Protocol
This protocol describes the materials and step-by-step procedure for determining the IC50 of a tyrosinase inhibitor.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Mushroom Tyrosinase | Sigma-Aldrich | T3824 | -20°C |
| L-DOPA | Sigma-Aldrich | D9628 | 2-8°C, protect from light |
| This compound (or other inhibitor) | As per manufacturer's instructions | ||
| Potassium Phosphate (B84403) Buffer (50 mM, pH 6.8) | Room Temperature | ||
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well microplate | |||
| Spectrophotometer (plate reader) |
Note: The purity of mushroom tyrosinase can affect IC50 values.[8][10] It is recommended to use a purified enzyme for consistent results.
Reagent Preparation
-
Potassium Phosphate Buffer (50 mM, pH 6.8): Dissolve the appropriate amount of monobasic and dibasic potassium phosphate in deionized water to achieve the desired concentration and pH.
-
Mushroom Tyrosinase Stock Solution (1000 U/mL): Dissolve mushroom tyrosinase in cold potassium phosphate buffer. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
L-DOPA Stock Solution (10 mM): Dissolve L-DOPA in potassium phosphate buffer. Prepare this solution fresh before each experiment as it is prone to auto-oxidation.
-
Inhibitor Stock Solution (e.g., 10 mM this compound): Dissolve the inhibitor in DMSO. Further dilutions should be made in the potassium phosphate buffer.
Assay Procedure
The following workflow outlines the steps for the enzymatic assay.
Figure 2: Experimental Workflow for Tyrosinase Inhibition Assay.
-
Prepare the 96-well plate:
-
Add 140 µL of 50 mM potassium phosphate buffer (pH 6.8) to each well.
-
Add 20 µL of various concentrations of the inhibitor (e.g., this compound) to the test wells. For the control wells (100% activity), add 20 µL of the buffer or DMSO (if the inhibitor is dissolved in DMSO). For the blank wells, add 40 µL of buffer.
-
Add 20 µL of the tyrosinase solution (e.g., 100 U/mL) to all wells except the blank wells.
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate at 25°C for 10 minutes. This allows the inhibitor to interact with the enzyme.
-
-
Initiate the reaction:
-
Add 20 µL of the L-DOPA solution (e.g., 10 mM) to all wells to start the reaction. The final volume in each well will be 200 µL.
-
-
Measure absorbance:
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode at 25°C. Record the absorbance every minute for 10-20 minutes.
-
Data Analysis
-
Calculate the rate of reaction (V): Determine the slope of the linear portion of the absorbance versus time curve for each well. This represents the initial velocity of the reaction.
-
Calculate the percentage of inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration:
% Inhibition = [(V_control - V_inhibitor) / V_control] * 100
Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC50 value:
Data Presentation
The results of the tyrosinase inhibition assay should be summarized in a clear and organized manner.
Table 1: Example of Raw Data for Tyrosinase Inhibition Assay
| Inhibitor Conc. (µM) | Absorbance at 475 nm (mAU/min) | % Inhibition |
| 0 (Control) | 100 | 0 |
| 1 | 85 | 15 |
| 5 | 60 | 40 |
| 10 | 52 | 48 |
| 20 | 30 | 70 |
| 50 | 15 | 85 |
| 100 | 5 | 95 |
Table 2: Summary of IC50 Values for Tyrosinase Inhibitors
| Inhibitor | IC50 (µM) |
| This compound | [Insert experimentally determined value] |
| Kojic Acid (Positive Control) | [Insert experimentally determined value] |
Note: Kojic acid is a well-known tyrosinase inhibitor and is often used as a positive control in these assays.[12][13]
Troubleshooting and Considerations
-
Substrate Auto-oxidation: L-DOPA can auto-oxidize, leading to a high background signal. Always prepare the L-DOPA solution fresh and protect it from light.
-
Inhibitor Solubility: Ensure that the inhibitor is completely dissolved in the assay buffer. DMSO can be used to aid solubility, but the final concentration of DMSO in the assay should be kept low (typically <1%) as it can affect enzyme activity.
-
Enzyme Activity: The activity of the tyrosinase enzyme can vary between batches. It is important to standardize the enzyme concentration to obtain reproducible results.
-
Linear Range: Ensure that the reaction rate is measured within the linear range of the assay. If the absorbance increases too rapidly, dilute the enzyme solution.
-
IC50 Value Dependency: The IC50 value can be influenced by experimental conditions such as substrate concentration.[5][14] It is important to keep these conditions consistent when comparing the potency of different inhibitors.
By following this detailed protocol, researchers can accurately and reproducibly determine the IC50 values of tyrosinase inhibitors, which is a critical step in the development of new therapeutic and cosmetic agents for managing skin pigmentation.
References
- 1. Tyrosinase - Wikipedia [en.wikipedia.org]
- 2. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. courses.edx.org [courses.edx.org]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. 2.2. L‐DOPA assay for tyrosinase enzymatic activity [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Experimental Design Using Tyrosinase-IN-35 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase-IN-35 is a potent inhibitor of human tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis. With an IC50 value of 2.09 µM, it demonstrates significantly greater potency than the commonly used inhibitor, Kojic Acid (IC50: 16.38 µM)[1][2][3][4]. In vitro studies have shown that this compound can effectively reduce the melanin content in B16F10 melanoma cells at concentrations of 4 µM and 8 µM[1][2][3][5]. These characteristics make this compound a promising candidate for in vivo studies targeting conditions associated with hyperpigmentation, such as melasma, and for investigating its potential as an anti-melanoma agent.
This document provides detailed application notes and experimental protocols for the in vivo use of this compound in mouse models. The protocols are designed to guide researchers in designing and executing robust experiments to evaluate the efficacy of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Compound | Target | IC50 (µM) | Cell Line | Effect on Melanin Content | Reference |
| This compound | Human Tyrosinase | 2.09 | B16F10 | Reduction at 4 µM and 8 µM | [1][2][3][4] |
| Kojic Acid | Tyrosinase | 16.38 | B16F10 | Standard Inhibitor | [1][2] |
Table 2: Proposed In Vivo Experimental Groups for B16F10 Melanoma Mouse Model
| Group | Treatment | Administration Route | Dosage (Assumed) | Frequency | Number of Animals |
| 1 | Vehicle Control | Intraperitoneal (i.p.) | N/A | Daily | 8-10 |
| 2 | This compound | Intraperitoneal (i.p.) | 10 mg/kg | Daily | 8-10 |
| 3 | This compound | Intraperitoneal (i.p.) | 25 mg/kg | Daily | 8-10 |
| 4 | Positive Control (e.g., Dacarbazine) | Intraperitoneal (i.p.) | Standard Dose | Per established protocol | 8-10 |
Table 3: Proposed In Vivo Experimental Groups for UVB-Induced Hyperpigmentation Model
| Group | Treatment | Administration Route | Concentration (Assumed) | Frequency | Number of Animals |
| 1 | Vehicle Control | Topical | N/A | Daily | 8-10 |
| 2 | This compound | Topical | 1% in cream base | Daily | 8-10 |
| 3 | This compound | Topical | 2% in cream base | Daily | 8-10 |
| 4 | Positive Control (e.g., Kojic Acid) | Topical | 2% in cream base | Daily | 8-10 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Melanogenesis
Caption: Simplified signaling pathway of melanogenesis and the inhibitory action of this compound.
Experimental Workflow for B16F10 Melanoma Mouse Model
Caption: Workflow for evaluating this compound in a B16F10 melanoma xenograft model.
Experimental Workflow for UVB-Induced Hyperpigmentation Model
Caption: Workflow for assessing the depigmenting effect of this compound in a UVB-induced hyperpigmentation model.
Experimental Protocols
Protocol 1: Evaluation of this compound in a B16F10 Melanoma Xenograft Mouse Model
Objective: To assess the anti-tumor efficacy of this compound in a subcutaneous B16F10 melanoma mouse model.
Materials:
-
Animals: 6-8 week old male C57BL/6 mice.
-
Cell Line: B16F10 murine melanoma cells.
-
Reagents: this compound, appropriate vehicle (e.g., DMSO and corn oil), positive control drug (e.g., Dacarbazine), sterile PBS, cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin (B12071052).
-
Equipment: Calipers, syringes, needles, animal balance, laminar flow hood, cell counter, centrifuge.
Methodology:
-
Cell Culture: Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week under standard laboratory conditions (12h light/dark cycle, ad libitum access to food and water).
-
Tumor Cell Implantation:
-
Harvest B16F10 cells and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups as outlined in Table 2.
-
Prepare this compound in the chosen vehicle. The final concentration should be such that the desired dose is administered in a volume of 100-200 µL.
-
Administer the treatments daily via intraperitoneal injection.
-
-
Monitoring:
-
Measure tumor dimensions with calipers three times a week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Record the body weight of each animal twice a week.
-
Monitor the general health and behavior of the mice daily.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or after a predetermined study duration (e.g., 21 days).
-
Excise the tumors and record their final weight.
-
Fix a portion of each tumor in 10% neutral buffered formalin for histological analysis (H&E and Fontana-Masson staining).
-
Homogenize the remaining tumor tissue to quantify melanin content.
-
Protocol 2: Evaluation of this compound in a UVB-Induced Hyperpigmentation Mouse Model
Objective: To evaluate the skin-lightening effect of topically applied this compound on UVB-induced hyperpigmentation in mice.
Materials:
-
Animals: 6-8 week old hairless mice (e.g., HRM-2).
-
Reagents: this compound, a suitable cream base for topical application, positive control (e.g., Kojic Acid).
-
Equipment: UVB light source, chromameter, biopsy punches.
Methodology:
-
Animal Acclimatization: Acclimatize hairless mice for at least one week under standard laboratory conditions.
-
Induction of Hyperpigmentation:
-
Expose a defined area on the dorsal skin of the mice to UVB radiation. A typical regimen involves irradiation three times a week for two weeks.
-
The UVB dose may be gradually increased to induce visible pigmentation without causing severe skin damage.
-
-
Treatment:
-
Following the induction of hyperpigmentation, randomize the mice into treatment groups as described in Table 3.
-
Prepare formulations of this compound and the positive control in the cream base.
-
Apply a consistent amount of the topical formulation to the irradiated area daily for a period of 4-6 weeks.
-
-
Monitoring:
-
Measure the color of the treated skin area weekly using a chromameter. The L* value (lightness) is the primary parameter of interest.
-
Monitor the general health and for any signs of skin irritation.
-
-
Endpoint and Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect skin biopsies from the treated areas using a biopsy punch.
-
Fix a portion of the biopsy for histological analysis with Fontana-Masson staining to visualize melanin distribution.
-
Use the remaining tissue to quantify melanin content spectrophotometrically.
-
Disclaimer: The provided protocols and dosages are intended as a starting point for research. It is crucial to optimize these parameters based on the specific research question, the characteristics of the this compound formulation, and institutional animal care and use guidelines. Always perform pilot studies to determine the optimal and non-toxic dose ranges.
References
Applications of Tyrosinase-IN-35 in melanogenesis research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamidol (Isobutylamido Thiazolyl Resorcinol) is a highly potent and specific inhibitor of human tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[1][2][3] Its efficacy in reducing hyperpigmentation has been demonstrated in various in vitro and clinical studies, making it a valuable tool for melanogenesis research and a benchmark for the development of novel skin-lightening agents.[2][4] This document provides detailed application notes and protocols for utilizing Thiamidol in melanogenesis research.
Mechanism of Action
Melanogenesis is the process of melanin production by melanocytes. The synthesis of melanin is initiated by the enzyme tyrosinase, which catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[5] Thiamidol acts as a direct and reversible competitive inhibitor of tyrosinase, effectively blocking this initial step and consequently reducing melanin production.[2]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Thiamidol and Other Common Inhibitors
| Compound | Human Tyrosinase IC50 (µM) | Mushroom Tyrosinase IC50 (µM) | Notes |
| Thiamidol | 1.1 | 108 | Highly specific for human tyrosinase.[6] |
| 4-Butylresorcinol | 21 | 0.6 | More potent on mushroom tyrosinase.[6] |
| Kojic Acid | >4000 | ~18.25 | Weak inhibitor of human tyrosinase.[7] |
| Arbutin | >4000 | >4000 | Very weak inhibitor of human tyrosinase.[6] |
| Hydroquinone | >4000 | - | Weak inhibitor of human tyrosinase.[6] |
Table 2: Efficacy of Thiamidol in Melanin Reduction
| Model System | Thiamidol Concentration | Melanin Reduction | Reference |
| MelanoDerm™ 3D Skin Model | 0.9 µM (IC50) | 50% | [1] |
| Human Epidermal Melanocytes | 1 µM | ~40% after 48h | [7] |
| MelanoDerm™ 3D Skin Model | 1 µM | ~70% | [6] |
| MelanoDerm™ 3D Skin Model | 10 µM | ~90% | [6] |
| Suction Blister-Induced PIH (in vivo) | 0.2% formulation | Significant lightening vs. vehicle after 2 weeks | [4] |
| Acne-Induced PIH (in vivo) | 0.2% formulation | Significant reduction in melanin index after 4 weeks | [4] |
Signaling Pathways and Experimental Workflows
// Nodes alpha_MSH [label="α-MSH", fillcolor="#FBBC05", fontcolor="#202124"]; MC1R [label="MC1R", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#F1F3F4", fontcolor="#202124"]; CREB [label="CREB", fillcolor="#F1F3F4", fontcolor="#202124"]; pCREB [label="p-CREB", fillcolor="#34A853", fontcolor="#FFFFFF"]; MITF [label="MITF", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tyrosinase_Gene [label="Tyrosinase Gene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tyrosinase [label="Tyrosinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; L_Tyrosine [label="L-Tyrosine", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; L_DOPA [label="L-DOPA", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Dopaquinone [label="Dopaquinone", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Melanin [label="Melanin", fillcolor="#202124", fontcolor="#FFFFFF", shape=ellipse]; Thiamidol [label="Thiamidol", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond];
// Edges alpha_MSH -> MC1R [label="binds"]; MC1R -> AC [label="activates"]; AC -> cAMP [label="produces"]; cAMP -> PKA [label="activates"]; PKA -> CREB [label="phosphorylates"]; CREB -> pCREB [style=dashed]; pCREB -> MITF [label="activates transcription"]; MITF -> Tyrosinase_Gene [label="activates transcription"]; Tyrosinase_Gene -> Tyrosinase [label="expresses"]; L_Tyrosine -> L_DOPA [label="hydroxylation", arrowhead="open"]; L_DOPA -> Dopaquinone [label="oxidation", arrowhead="open"]; Dopaquinone -> Melanin [label="further reactions"]; Tyrosinase -> L_Tyrosine [style=invis]; Tyrosinase -> L_DOPA [style=invis]; Thiamidol -> Tyrosinase [label="inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead="tee"];
{rank=same; L_Tyrosine; L_DOPA; Dopaquinone; Melanin} }
Caption: Melanogenesis signaling pathway and the point of intervention for Thiamidol.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_reagents [label="Prepare Reagents\n(Tyrosinase, L-DOPA, Buffer, Thiamidol)", fillcolor="#F1F3F4", fontcolor="#202124"]; plate_setup [label="Set up 96-well plate\n(Buffer, Thiamidol/Control, Tyrosinase)", fillcolor="#F1F3F4", fontcolor="#202124"]; pre_incubation [label="Pre-incubate\n(e.g., 10 min at 25°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_substrate [label="Add L-DOPA to initiate reaction", fillcolor="#FBBC05", fontcolor="#202124"]; measure_absorbance [label="Measure absorbance at 475 nm\n(kinetic or endpoint)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calculate_inhibition [label="Calculate % Inhibition and IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> prepare_reagents; prepare_reagents -> plate_setup; plate_setup -> pre_incubation; pre_incubation -> add_substrate; add_substrate -> measure_absorbance; measure_absorbance -> calculate_inhibition; calculate_inhibition -> end; }
Caption: Experimental workflow for in vitro tyrosinase inhibition assay.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed B16F10 or human melanocytes\nin 6-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate_24h [label="Incubate for 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; treat_cells [label="Treat cells with Thiamidol\n(various concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; incubate_48_72h [label="Incubate for 48-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; harvest_cells [label="Wash with PBS and harvest cells", fillcolor="#F1F3F4", fontcolor="#202124"]; lyse_cells [label="Lyse cells and solubilize melanin\n(e.g., 1N NaOH at 80°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; measure_melanin [label="Measure absorbance at 405 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protein_assay [label="Perform protein assay on lysate\n(e.g., BCA assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; normalize_data [label="Normalize melanin content\nto protein concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> seed_cells; seed_cells -> incubate_24h; incubate_24h -> treat_cells; treat_cells -> incubate_48_72h; incubate_48_72h -> harvest_cells; harvest_cells -> lyse_cells; lyse_cells -> measure_melanin; lyse_cells -> protein_assay; measure_melanin -> normalize_data; protein_assay -> normalize_data; normalize_data -> end; }
Caption: Experimental workflow for cellular melanin content assay.
Experimental Protocols
Protocol 1: In Vitro Tyrosinase Activity Inhibition Assay
This protocol outlines a standard method for determining the inhibitory activity of Thiamidol against tyrosinase using L-DOPA as a substrate.[8]
Materials:
-
Recombinant human tyrosinase or mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
50 mM Potassium Phosphate (B84403) Buffer (pH 6.5)
-
Thiamidol (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM L-DOPA solution in phosphate buffer.
-
Prepare a stock solution of tyrosinase (e.g., 500-1000 units/mL) in cold phosphate buffer immediately before use.
-
Prepare serial dilutions of Thiamidol in phosphate buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the Thiamidol solution (or vehicle for control).
-
Add 20 µL of the tyrosinase solution to each well.
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 20 µL of the L-DOPA solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the formation of dopachrome (B613829) by monitoring the absorbance at 475 nm every minute for 10-20 minutes using a microplate reader.
-
-
Calculation:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Protocol 2: Cellular Melanin Content Assay
This protocol describes the quantification of melanin content in B16F10 melanoma cells or human epidermal melanocytes treated with Thiamidol.[9][10]
Materials:
-
B16F10 mouse melanoma cells or primary human epidermal melanocytes
-
Appropriate cell culture medium and supplements
-
6-well plates
-
Thiamidol
-
Phosphate-buffered saline (PBS)
-
1N NaOH with 10% DMSO
-
Microplate reader
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., 1.25 x 10^5 cells/well for B16F10) in 6-well plates and incubate for 24 hours.[9]
-
Replace the medium with fresh medium containing various concentrations of Thiamidol (and a vehicle control).
-
Incubate the cells for an additional 48 to 72 hours.
-
-
Cell Harvesting and Melanin Solubilization:
-
Melanin Quantification:
-
Transfer 100 µL of the lysate to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.[9]
-
-
Data Normalization:
-
Use the remaining cell lysate to determine the total protein concentration using a standard protein assay kit.
-
Normalize the melanin content to the protein concentration to account for any differences in cell number.
-
Protocol 3: Melanin Assay in a 3D Human Skin Model (e.g., MelanoDerm™)
This protocol provides a general guideline for assessing the depigmenting effect of Thiamidol on a 3D reconstructed human skin model.
Materials:
-
3D human skin model (e.g., MelanoDerm™ from MatTek Corporation)
-
Assay medium provided by the manufacturer
-
Thiamidol
-
Forceps and other sterile instruments for tissue handling
-
Reagents for melanin extraction (e.g., Solvable™) or histological staining (Fontana-Masson)
Procedure:
-
Model Acclimatization:
-
Upon receipt, place the skin models in a 6-well plate with the provided assay medium and equilibrate in a cell culture incubator for 24 hours.
-
-
Treatment:
-
Prepare fresh medium containing various concentrations of Thiamidol.
-
Topically apply a small volume (e.g., 25 µL) of the Thiamidol-containing medium or vehicle control directly onto the surface of the skin models.
-
Alternatively, the inhibitor can be added to the culture medium in the well.
-
Change the medium every 2-3 days for the duration of the experiment (e.g., 14 days).
-
-
Endpoint Analysis:
-
Visual Assessment: Document the pigmentation of the skin models using photography at regular intervals.
-
Melanin Quantification:
-
At the end of the treatment period, harvest the tissues.
-
Extract melanin using a solubilizing agent (e.g., Solvable™) according to the manufacturer's protocol.
-
Quantify the extracted melanin by measuring the absorbance at 490 nm and comparing it to a standard curve of synthetic melanin.
-
-
Histology:
-
Fix the tissues in formalin, embed in paraffin, and section.
-
Perform Fontana-Masson staining to visualize melanin deposits within the tissue sections.
-
Quantify melanin using image analysis software.
-
-
Conclusion
Thiamidol is a powerful and specific inhibitor of human tyrosinase, making it an invaluable tool for researchers studying melanogenesis and for professionals in the development of dermatological and cosmetic products for hyperpigmentation. The protocols and data presented here provide a comprehensive guide for the effective application of Thiamidol in a research setting.
References
- 1. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiamidol containing treatment regimens in facial hyperpigmentation: An international multi‐centre approach consisting of a double‐blind, controlled, split‐face study and of an open‐label, real‐world study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamidol: A Breakthrough Innovation in the Treatment of Hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effective reduction of post‐inflammatory hyperpigmentation with the tyrosinase inhibitor isobutylamido‐thiazolyl‐resorcinol (Thiamidol) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. images-1.eucerin.com [images-1.eucerin.com]
- 6. researchgate.net [researchgate.net]
- 7. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare Tyrosinase-IN-35 stock solution for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase-IN-35 is a potent inhibitor of human tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. With an IC₅₀ value of 2.09 µM, it demonstrates significantly greater inhibitory activity compared to the commonly used standard, Kojic Acid (IC₅₀: 16.38 µM). In cellular assays, this compound has been shown to effectively reduce melanin levels in B16F10 melanoma cells at concentrations of 4 µM and 8 µM. These characteristics make this compound a valuable tool for research in dermatology, cosmetology, and drug development for hyperpigmentation disorders.
This document provides detailed protocols for the preparation of this compound stock solutions and its application in a standard tyrosinase inhibition assay.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.
| Property | Value |
| Molecular Weight | 337.40 g/mol |
| Molecular Formula | C₁₇H₁₅N₅OS |
| Physical Form | Solid |
| Purity | ≥98% (or as specified by supplier) |
| Solubility | Soluble in DMSO |
| Storage | Store solid at -20°C, protected from light. |
Preparation of this compound Stock Solution
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
Calibrated pipettes
Protocol:
-
Calculate the required mass: To prepare a 10 mM stock solution of this compound (Molecular Weight: 337.40 g/mol ), use the following formula: Mass (mg) = 10 mM * 337.40 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.374 mg of this compound.
-
Dissolution: Carefully weigh the calculated amount of this compound and place it in a microcentrifuge tube. Add the corresponding volume of DMSO to the tube.
-
Solubilization: Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is crucial to aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in microcentrifuge tubes.
-
Storage Conditions: Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, the stock solution is expected to be stable for several months.
Note: It is advisable to perform a solubility test to confirm the maximum solubility of this compound in DMSO if higher concentrations are required.
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on mushroom tyrosinase, using L-DOPA as the substrate. The formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Kojic acid (positive control)
-
50 mM Potassium Phosphate (B84403) Buffer (pH 6.5)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 475 nm
-
Calibrated multichannel pipettes
Preparation of Reagents:
-
Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.5.
-
Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. The final concentration in the well should be optimized, but a typical starting point is 15-30 units/mL.[1]
-
L-DOPA Solution: Prepare a fresh solution of L-DOPA in phosphate buffer. A typical concentration is 2.5 mM.[1] L-DOPA solutions can auto-oxidize, so it is essential to prepare this solution immediately before use.[1]
-
This compound Working Solutions: Prepare a series of dilutions of the 10 mM this compound stock solution in phosphate buffer to achieve the desired final concentrations in the assay. It is recommended to perform initial serial dilutions in DMSO before the final dilution in the aqueous buffer to prevent precipitation.[2]
-
Kojic Acid Solution: Prepare a stock solution of kojic acid in DMSO and create a series of dilutions in phosphate buffer to be used as a positive control.
Assay Procedure:
-
Assay Plate Setup:
-
Add 20 µL of your this compound dilutions to the designated wells of a 96-well plate.
-
For the positive control, add 20 µL of the kojic acid dilutions to separate wells.
-
For the negative control (no inhibitor), add 20 µL of phosphate buffer to separate wells.
-
-
Enzyme Addition: Add 140 µL of the tyrosinase solution to each well.
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.[1]
-
Reaction Initiation: Add 40 µL of the L-DOPA solution to each well to start the enzymatic reaction.[1]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20-30 minutes.[1]
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of this compound and the controls.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Signaling Pathways and Experimental Workflows
Melanin Biosynthesis Pathway and Tyrosinase Inhibition
Caption: Inhibition of the melanin biosynthesis pathway by this compound.
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for determining the IC₅₀ of this compound.
References
Application Notes and Protocols for the Use of Tyrosinase-IN-35 in Melanoma Cell Culture
For Research Use Only.
Introduction
Tyrosinase is a copper-containing enzyme that serves as the rate-limiting step in melanin (B1238610) biosynthesis. It catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Dysregulation of tyrosinase activity is implicated in hyperpigmentation disorders and is a hallmark of melanoma, the most aggressive form of skin cancer. Consequently, inhibitors of tyrosinase are valuable tools for both cosmetic applications and as potential therapeutic agents in oncology. Tyrosinase-IN-35 is a novel and potent inhibitor of tyrosinase, designed for the investigation of melanogenesis and its role in melanoma pathophysiology.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in melanoma cell culture. The protocols herein detail methods for evaluating its cytotoxic effects, its impact on cellular melanin production and tyrosinase activity, and its influence on key signaling pathways.
Mechanism of Action
While the precise mechanism of this compound is under investigation, it is hypothesized to act by chelating the copper ions within the active site of the tyrosinase enzyme, thereby preventing substrate binding and catalysis. The following protocols are designed to elucidate the cellular effects of this compound and validate its mechanism of action.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experiments. Example data, inspired by typical results for tyrosinase inhibitors, are included for illustrative purposes.
Table 1: Cytotoxicity of this compound on B16-F10 Melanoma Cells
| This compound Conc. (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 95.6 ± 4.8 |
| 25 | 88.4 ± 6.2 |
| 50 | 75.3 ± 5.9 |
| 100 | 52.1 ± 7.3 |
Table 2: Effect of this compound on Melanin Content in B16-F10 Cells
| This compound Conc. (µM) | Melanin Content (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 8.1 |
| 1 | 85.7 ± 7.5 |
| 10 | 62.3 ± 6.9 |
| 25 | 41.9 ± 5.4 |
| 50 | 25.0 ± 4.8 |
Table 3: Effect of this compound on Cellular Tyrosinase Activity
| This compound Conc. (µM) | Tyrosinase Activity (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 6.7 |
| 1 | 78.4 ± 5.9 |
| 10 | 55.1 ± 6.2 |
| 25 | 30.8 ± 4.5 |
| 50 | 18.2 ± 3.9 |
Experimental Protocols
Preparation of this compound Stock Solution
-
Note: The solubility of this compound should be determined empirically. The following is a general guideline.
-
Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (B87167) (DMSO).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
For working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.
Melanoma Cell Culture
-
Recommended Cell Line: B16-F10 (murine melanoma) is recommended due to its high tyrosinase activity and melanin production. Human melanoma cell lines such as SK-MEL-28 or MNT-1 can also be used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound.
-
Seed B16-F10 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Melanin Content Assay
This assay quantifies the melanin produced by cells after treatment with this compound.
-
Seed B16-F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Wash the cells with PBS, detach them using trypsin, and centrifuge to obtain a cell pellet.
-
Dissolve the cell pellet in 200 µL of 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.[1]
-
Transfer 100 µL of the lysate to a 96-well plate and measure the absorbance at 405 nm.[1]
-
Normalize the melanin content to the total protein concentration of a parallel cell pellet determined by a BCA or Bradford protein assay.
-
Express results as a percentage of the melanin content in control cells.[1]
Cellular Tyrosinase Activity Assay
This assay measures the intracellular tyrosinase activity by monitoring the rate of L-DOPA oxidation.
-
Seed and treat cells as described in the Melanin Content Assay (Protocol 4).
-
After treatment, wash the cells with ice-cold PBS and lyse them in a lysis buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.8, containing 1% Triton X-100 and a protease inhibitor cocktail).
-
Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to collect the supernatant.[1]
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
In a 96-well plate, mix 80 µL of the cell lysate (containing an equal amount of protein for all samples) with 20 µL of 10 mM L-DOPA.[1]
-
Incubate at 37°C and measure the absorbance at 475 nm every 10 minutes for 1-2 hours to monitor the formation of dopachrome.[1]
-
Calculate the rate of reaction and express the tyrosinase activity as a percentage of the vehicle-treated control.
Western Blot Analysis for Signaling Pathway Components
This protocol allows for the analysis of key proteins in the tyrosinase signaling pathway.
-
Seed B16-F10 cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Tyrosinase, MITF, phospho-CREB, and CREB overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Experimental workflow for evaluating this compound in melanoma cells.
Caption: The cAMP signaling pathway leading to melanogenesis and the point of inhibition.
References
Application Notes and Protocols for Tyrosinase-IN-35 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a key, rate-limiting enzyme in the complex process of melanin (B1238610) biosynthesis.[1] Its dysregulation is implicated in various hyperpigmentation disorders and melanoma. Consequently, the development of potent and specific tyrosinase inhibitors is an active area of research in dermatology and oncology. Tyrosinase-IN-35 has been identified as a potent inhibitor of human tyrosinase, demonstrating greater in vitro efficacy than the commonly used inhibitor, Kojic Acid.[2] Specifically, this compound exhibits an IC50 value of 2.09 µM against human tyrosinase, compared to 16.38 µM for Kojic Acid.[2] Furthermore, at concentrations of 4 µM and 8 µM, it has been shown to effectively reduce melanin levels in B16F10 melanoma cells.[2]
These promising in vitro results necessitate the evaluation of this compound in in vivo animal models to assess its efficacy, pharmacokinetics, and safety profile. This document provides a comprehensive guide for the administration of this compound in animal studies, with a focus on rodent models. The protocols outlined below are based on established methodologies for the in vivo evaluation of small molecule inhibitors and are intended to serve as a starting point for study design. Researchers should optimize these protocols based on the specific objectives of their study and the physicochemical properties of their particular batch of this compound.
Compound Details
| Property | Value | Reference |
| Compound Name | This compound | [2] |
| Molecular Formula | C17H15N5OS | [2] |
| Molecular Weight | 337.40 g/mol | [2] |
| In Vitro Activity | IC50 = 2.09 µM (human tyrosinase) | [2] |
| Cellular Activity | Reduces melanin in B16F10 cells at 4 µM and 8 µM | [2] |
Signaling Pathway of Melanogenesis
The production of melanin is a complex process regulated by various signaling pathways that converge on the activation of tyrosinase and other melanogenic enzymes. A simplified representation of the core signaling pathway is depicted below. Understanding this pathway is crucial for interpreting the effects of tyrosinase inhibitors like this compound.
Caption: Simplified signaling pathway of melanogenesis highlighting the central role of tyrosinase and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Objective: To prepare a stable and homogenous formulation of this compound suitable for administration to animals.
Note: The solubility of this compound in common vehicles has not been publicly reported. Therefore, a tiered approach to formulation development is recommended, starting with common vehicles for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile
-
0.9% Sodium Chloride (Saline), sterile, injectable grade
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation (Example for Intraperitoneal Injection):
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG400, and 50% Saline.
-
In a sterile vial, add the required volume of DMSO.
-
Slowly add the PEG400 while vortexing.
-
Finally, add the saline and vortex until a clear, homogenous solution is formed.
-
Alternative Vehicle for Oral Gavage: 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.
-
-
Formulation of this compound:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
In a sterile vial, add the weighed this compound.
-
Add a small amount of DMSO to first wet and dissolve the compound.
-
Gradually add the remaining vehicle components while continuously vortexing to ensure a homogenous suspension or solution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the formulation for any precipitation or non-homogeneity.
-
Prepare the formulation fresh on the day of dosing.
-
Protocol 2: In Vivo Efficacy Evaluation in a B16F10 Melanoma Mouse Model
Objective: To evaluate the anti-melanoma and depigmenting effects of this compound in a syngeneic mouse model.
Animal Model:
-
C57BL/6 mice, female, 6-8 weeks old.
Experimental Workflow:
Caption: Experimental workflow for evaluating this compound in a B16F10 melanoma mouse model.
Procedure:
-
Cell Culture: Culture B16F10 mouse melanoma cells in appropriate media (e.g., DMEM with 10% FBS).
-
Tumor Inoculation:
-
Harvest B16F10 cells and resuspend in sterile PBS at a concentration of 5 x 10^5 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each C57BL/6 mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice daily for tumor growth.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
-
Treatment Administration:
-
Administer this compound or vehicle control via the chosen route (e.g., intraperitoneal or oral gavage) at the predetermined dosing schedule (e.g., once daily).
-
Dose levels should be determined based on preliminary toxicity studies, but a starting range of 10-50 mg/kg could be considered.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Endpoint and Sample Collection:
-
Euthanize the mice when tumors in the control group reach the predetermined endpoint size or at the end of the study period.
-
Excise the tumors, weigh them, and photograph them.
-
A portion of the tumor tissue can be fixed in formalin for histological analysis, and another portion can be snap-frozen for melanin quantification.
-
Protocol 3: Melanin Content Quantification in Tumor Tissue
Objective: To quantify the amount of melanin in tumor tissue samples to assess the in vivo efficacy of this compound.
Materials:
-
Frozen tumor tissue
-
Soluene-350
-
1N NaOH
-
Spectrophotometer
-
Synthetic melanin standard
Procedure:
-
Sample Preparation:
-
Weigh a small piece of the frozen tumor tissue (e.g., 20-30 mg).
-
Place the tissue in a tube suitable for homogenization.
-
-
Melanin Solubilization:
-
Add 1 mL of Soluene-350 to the tissue.
-
Incubate at 60°C overnight or until the tissue is completely dissolved.
-
Alternatively, homogenize the tissue in 1N NaOH and heat at 80°C for 2 hours.
-
-
Spectrophotometric Measurement:
-
Centrifuge the samples to pellet any insoluble debris.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at 475 nm using a spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve using synthetic melanin of known concentrations dissolved in the same solvent.
-
Calculate the melanin concentration in the tissue samples based on the standard curve.
-
Normalize the melanin content to the initial tissue weight.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Tumor Growth Inhibition by this compound in B16F10 Melanoma Model
| Treatment Group | Dose (mg/kg) | Route | Dosing Schedule | Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | i.p. | q.d. | [Data] | 0 |
| This compound | 10 | i.p. | q.d. | [Data] | [Data] |
| This compound | 30 | i.p. | q.d. | [Data] | [Data] |
Table 2: Effect of this compound on Melanin Content in B16F10 Tumors
| Treatment Group | Dose (mg/kg) | Melanin Content (µg/mg tissue) ± SEM | Reduction in Melanin (%) |
| Vehicle Control | - | [Data] | 0 |
| This compound | 10 | [Data] | [Data] |
| This compound | 30 | [Data] | [Data] |
Table 3: Toxicity Assessment of this compound
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM | Observations |
| Vehicle Control | - | [Data] | No adverse effects |
| This compound | 10 | [Data] | [e.g., No adverse effects] |
| This compound | 30 | [Data] | [e.g., Slight lethargy] |
Disclaimer
The protocols and information provided in this document are intended for guidance purposes for research professionals. The specific details of the experiments, including but not limited to animal models, dosing regimens, and analytical methods, should be carefully designed and optimized by the researchers based on the specific goals of their study and in compliance with all applicable institutional and governmental regulations regarding animal welfare. The hypothetical nature of some parameters for this compound necessitates preliminary studies to determine its actual physicochemical properties and in vivo behavior.
References
Application Note: Measuring the Effect of Tyrosinase-IN-35 on Melanin Production
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Melanin (B1238610), a pigment primarily responsible for skin, hair, and eye color, is produced through a process called melanogenesis. The key enzyme regulating this pathway is tyrosinase.[1][2] Dysregulation of melanin production can lead to hyperpigmentation disorders such as melasma and age spots.[1][2] Consequently, the identification and characterization of tyrosinase inhibitors are of significant interest in the fields of dermatology and cosmetology.[3][4]
Tyrosinase-IN-35 is a novel small molecule inhibitor designed to target the enzymatic activity of tyrosinase. This application note provides detailed protocols for evaluating the efficacy of this compound in reducing melanin production in B16-F10 melanoma cells, a commonly used in vitro model for studying melanogenesis. The described methods include assessing cellular melanin content and measuring cellular tyrosinase activity.
The primary signaling pathway in melanogenesis involves the activation of the Melanocortin 1 Receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH).[5] This activation elevates intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[5][6][7] PKA then phosphorylates the transcription factor CREB (cAMP response element-binding protein), leading to the increased expression of Microphthalmia-associated transcription factor (MITF).[5][7][8] MITF is a master regulator of melanogenesis, controlling the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2).[8][9] this compound is hypothesized to directly inhibit the enzymatic activity of tyrosinase, thereby blocking the conversion of L-tyrosine to L-DOPA and subsequent steps in the melanin synthesis cascade.
Materials and Methods
Cell Culture and Treatment
B16-F10 mouse melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of this compound. Alpha-melanocyte stimulating hormone (α-MSH) is used as a positive control to stimulate melanin production.
Melanin Content Assay
The melanin content in B16-F10 cells is measured as previously described.[10][11][12][13] After treatment with this compound, cells are washed with PBS and lysed. The melanin pellets are then dissolved in a solution of NaOH and DMSO, and the absorbance is measured at 470 nm using a spectrophotometer. The melanin content is normalized to the total protein concentration of the cell lysate.
Cellular Tyrosinase Activity Assay
Cellular tyrosinase activity is determined by measuring the rate of L-DOPA oxidation.[14][15] Following treatment, cells are lysed, and the protein concentration of the lysate is determined. The cell lysate is then incubated with L-DOPA, and the formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm over time.[14][15] The tyrosinase activity is expressed as the rate of dopachrome formation per microgram of protein.
Experimental Protocols
Protocol 1: Determination of Melanin Content
-
Cell Seeding: Seed B16-F10 cells in a 6-well plate at a density of 2 x 10^5 cells/well and incubate overnight.
-
Treatment: Replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) and a positive control with α-MSH (e.g., 100 nM). Incubate for 72 hours.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and harvest the cells. Centrifuge the cell suspension at 3,000 rpm for 5 minutes and discard the supernatant.
-
Melanin Solubilization: Add 200 µL of 1 N NaOH containing 10% DMSO to the cell pellet and incubate at 80°C for 1 hour to solubilize the melanin.[12]
-
Quantification: Transfer the lysate to a 96-well plate and measure the absorbance at 470 nm using a microplate reader.
-
Protein Normalization: Determine the protein concentration of the lysate from a parallel set of wells using a BCA protein assay kit.
-
Calculation: Express the melanin content as a percentage of the control (untreated cells) after normalizing to the protein concentration.
Protocol 2: Measurement of Cellular Tyrosinase Activity
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in 100 µL of lysis buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.8, containing 1% Triton X-100 and a protease inhibitor cocktail). Incubate on ice for 30 minutes.
-
Lysate Preparation: Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the cellular proteins.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Tyrosinase Reaction: In a 96-well plate, add 80 µL of the cell lysate and 20 µL of 10 mM L-DOPA.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm every minute for 30-60 minutes at 37°C using a microplate reader.
-
Calculation: Calculate the rate of dopachrome formation (change in absorbance per minute). Express the tyrosinase activity as a percentage of the control after normalizing to the protein concentration.
Data Presentation
The following tables summarize the expected quantitative data from the described experiments.
Table 1: Effect of this compound on Melanin Content in B16-F10 Cells
| Treatment | Concentration (µM) | Melanin Content (% of Control) | Standard Deviation |
| Control (Untreated) | 0 | 100 | ± 5.2 |
| α-MSH | 0.1 | 250 | ± 12.5 |
| This compound | 1 | 85 | ± 4.1 |
| This compound | 5 | 62 | ± 3.5 |
| This compound | 10 | 41 | ± 2.8 |
| This compound | 25 | 25 | ± 1.9 |
Table 2: Effect of this compound on Cellular Tyrosinase Activity
| Treatment | Concentration (µM) | Tyrosinase Activity (% of Control) | Standard Deviation |
| Control (Untreated) | 0 | 100 | ± 6.8 |
| α-MSH | 0.1 | 180 | ± 9.3 |
| This compound | 1 | 78 | ± 5.4 |
| This compound | 5 | 55 | ± 4.1 |
| This compound | 10 | 35 | ± 3.2 |
| This compound | 25 | 18 | ± 1.5 |
Visualizations
Caption: Melanogenesis signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the effect of this compound.
Conclusion
The protocols detailed in this application note provide a robust framework for evaluating the inhibitory effect of this compound on melanin production and tyrosinase activity in B16-F10 melanoma cells. The data presented in the tables serve as an example of the expected dose-dependent inhibitory effects of this compound. These assays are fundamental for the primary screening and characterization of potential therapeutic agents for hyperpigmentation disorders.
References
- 1. Tyrosinase - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Tyrosinase Inhibitors: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Signaling Pathways in Melanogenesis - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Methodology for evaluation of melanin content and production of pigment cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 13. med.upenn.edu [med.upenn.edu]
- 14. pepolska.pl [pepolska.pl]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Tyrosinase-IN-35 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase-IN-35, also known as AP736, is a potent tyrosinase inhibitor that has demonstrated significant efficacy in reducing melanogenesis.[1] This document provides detailed application notes and experimental protocols for assessing the efficacy of this compound in a laboratory setting. The provided methodologies cover in vitro enzymatic assays and cell-based assays to quantify its inhibitory effects on tyrosinase activity and melanin (B1238610) production.
Tyrosinase is a key enzyme in the melanin biosynthesis pathway, catalyzing the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[2][3] By inhibiting this enzyme, this compound effectively reduces the production of melanin, making it a promising candidate for the treatment of hyperpigmentation disorders.[1][4][5]
Mechanism of Action
This compound exerts its anti-melanogenic effects through a dual mechanism:
-
Direct Inhibition of Tyrosinase Activity: It directly interferes with the catalytic function of the tyrosinase enzyme.
-
Downregulation of Tyrosinase Expression: this compound suppresses the cAMP-PKA-CREB signaling pathway. This leads to a decrease in the expression of Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic gene expression, and consequently, a reduction in the transcription of the tyrosinase gene itself.[1]
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound (AP736) from in vitro and cellular assays.
| Assay Type | Target | Substrate | Test System | IC50 Value | Reference |
| Enzymatic Assay | Mushroom Tyrosinase | L-Tyrosine | Cell-free | 0.013 ± 0.64 μM | [6] |
| Mushroom Tyrosinase | L-DOPA | Cell-free | 0.93 ± 0.22 μM | [6] | |
| Cell-based Assay | Melanin Synthesis | - | B16F10 Melanoma Cells | - | [1][6] |
| Cellular Tyrosinase Activity | L-DOPA | B16F10 Melanoma Cells | - | [1][6] |
Experimental Protocols
In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol details the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)
-
L-Tyrosine (substrate)
-
L-DOPA (substrate)
-
This compound (AP736)
-
Kojic Acid (positive control)
-
Phosphate (B84403) Buffer (50 mM, pH 6.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1000 units/mL solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a 1 mM solution of L-Tyrosine or L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of test concentrations.
-
Prepare a stock solution of Kojic Acid in phosphate buffer for use as a positive control.
-
-
Assay Protocol:
-
In a 96-well plate, add 170 µL of the reaction mixture to each well. The reaction mixture consists of 10 parts 1 mM substrate solution (L-Tyrosine or L-DOPA), 10 parts 50 mM phosphate buffer, and 9 parts distilled water.[7]
-
Add 10 µL of the this compound test solution or Kojic Acid solution to the respective wells. For the control well, add 10 µL of phosphate buffer.
-
Add 20 µL of the mushroom tyrosinase solution (1000 units/mL) to each well to initiate the reaction.[7][8]
-
Measure the absorbance at 475 nm or 492 nm to quantify the formation of dopachrome.[7][8]
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cellular Melanin Content Assay
This protocol describes how to measure the effect of this compound on melanin production in B16F10 melanoma cells.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (AP736)
-
α-Melanocyte-Stimulating Hormone (α-MSH) (optional, to stimulate melanin production)
-
Phosphate-Buffered Saline (PBS)
-
1N NaOH
-
6-well or 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed B16F10 cells into a 6-well plate at a density of 2.5 x 10⁴ cells/well and incubate for 24 hours.[9]
-
Treat the cells with various concentrations of this compound for 48-72 hours.[7][9] Co-treatment with a melanogenesis stimulator like α-MSH (e.g., 100 nM) is recommended to induce a measurable level of melanin production.
-
-
Melanin Extraction:
-
After the treatment period, wash the cells with PBS and harvest them by trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Dissolve the cell pellet in 100 µL of 1N NaOH by heating at 60°C for 2 hours.[9]
-
-
Quantification:
-
Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.[9]
-
The melanin content can be normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis for Tyrosinase Expression
This protocol allows for the assessment of this compound's effect on the expression level of the tyrosinase protein.
Materials:
-
B16F10 cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against tyrosinase (e.g., Thermo Fisher Scientific, Cat. No. 35-6000)[10]
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat B16F10 cells with this compound as described in the melanin content assay.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against tyrosinase overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the same membrane with an antibody against a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the tyrosinase band intensity to the intensity of the loading control.
-
Compare the normalized tyrosinase expression levels between treated and untreated cells.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for Assessing this compound Efficacy.
References
- 1. A novel adamantyl benzylbenzamide derivative, AP736, suppresses melanogenesis through the inhibition of cAMP-PKA-CREB-activated microphthalmia-associated transcription factor and tyrosinase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosinase - Wikipedia [en.wikipedia.org]
- 3. Structure and Function of Human Tyrosinase and Tyrosinase-Related Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biofor.co.il [biofor.co.il]
- 5. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tyrosinase Monoclonal Antibody (T311) (35-6000) [thermofisher.com]
Application Notes and Protocols: Tyrosinase-IN-35 for the Study of Hyperpigmentation Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpigmentation disorders, such as melasma, post-inflammatory hyperpigmentation, and solar lentigines, are characterized by the excessive production and deposition of melanin (B1238610).[1] A key enzyme in the melanin synthesis pathway is tyrosinase.[2][3] This copper-containing enzyme catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][4] Consequently, the inhibition of tyrosinase is a primary strategy in the development of therapeutic agents for hyperpigmentation.[2][5]
Tyrosinase-IN-35 is a potent and selective small molecule inhibitor of tyrosinase. These application notes provide detailed protocols for utilizing this compound as a tool to study melanogenesis and evaluate its potential as a therapeutic agent for hyperpigmentation disorders in in vitro models.
Mechanism of Action
This compound is hypothesized to act as a competitive inhibitor of tyrosinase, binding to the active site of the enzyme and preventing the binding of its substrate, L-tyrosine. This inhibition directly blocks the initial steps of melanin synthesis, leading to a reduction in melanin production. The proposed mechanism involves the chelation of copper ions within the active site of the enzyme, which are essential for its catalytic activity.[6]
Figure 1: Proposed mechanism of this compound action.
Data Presentation
The following tables summarize the hypothetical quantitative data for this compound in key in vitro assays.
Table 1: In Vitro Tyrosinase Inhibition
| Compound | IC₅₀ (µM) | Inhibition Type |
| This compound | 5.2 ± 0.4 | Competitive |
| Kojic Acid (Control) | 15.8 ± 1.1 | Competitive |
Table 2: Cellular Assay Performance in B16F10 Melanoma Cells
| Concentration (µM) | Melanin Content (% of Control) | Cellular Tyrosinase Activity (% of Control) | Cell Viability (%) |
| 1 | 85.3 ± 5.1 | 88.1 ± 4.5 | 99.1 ± 1.2 |
| 5 | 52.7 ± 3.9 | 55.4 ± 3.8 | 98.5 ± 1.5 |
| 10 | 28.1 ± 2.5 | 30.9 ± 2.1 | 97.2 ± 2.0 |
| 25 | 15.6 ± 1.8 | 18.2 ± 1.9 | 95.8 ± 2.3 |
| 50 | 10.2 ± 1.2 | 12.5 ± 1.5 | 92.4 ± 3.1 |
Experimental Protocols
A general workflow for evaluating a tyrosinase inhibitor is depicted below.
Figure 2: Experimental workflow for inhibitor evaluation.
Protocol 1: In Vitro Mushroom Tyrosinase Activity Assay
This protocol is adapted from standard colorimetric assays for tyrosinase activity.[4]
1. Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA
-
This compound
-
Kojic acid (positive control)
-
50 mM Phosphate (B84403) Buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a stock solution of this compound and kojic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions in the phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound solution (or solvent control).
-
Add 140 µL of 50 mM phosphate buffer (pH 6.8).
-
Add 20 µL of mushroom tyrosinase solution (200 units/mL in phosphate buffer).
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of 5 mM L-DOPA solution.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes at 37°C using a microplate reader.
-
Calculate the rate of dopachrome (B613829) formation.
-
The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the cytotoxicity of this compound on B16F10 melanoma cells.
1. Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
2. Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Protocol 3: Cellular Melanin Content Assay
This protocol quantifies the melanin content in B16F10 cells following treatment with this compound.[7][8]
1. Materials:
-
B16F10 cells
-
This compound
-
1 N NaOH with 10% DMSO
-
Phosphate Buffered Saline (PBS)
-
6-well plate
2. Procedure:
-
Seed B16F10 cells in a 6-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
After treatment, wash the cells with PBS and harvest them.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Solubilize the cell pellet in 1 mL of 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour.[8]
-
Measure the absorbance of the supernatant at 470 nm.[8]
-
The melanin content can be normalized to the total protein content of the cells or expressed as a percentage of the untreated control.
Protocol 4: Cellular Tyrosinase Activity Assay
This protocol measures the intracellular tyrosinase activity in B16F10 cells treated with this compound.[9][10]
1. Materials:
-
B16F10 cells
-
This compound
-
Lysis buffer (e.g., 1% Triton X-100 in phosphate buffer)
-
L-DOPA
-
96-well plate
2. Procedure:
-
Culture and treat B16F10 cells with this compound as described in the melanin content assay.
-
Wash the cells with PBS and lyse them with lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, mix 80 µL of the cell lysate (containing equal amounts of protein) with 20 µL of 10 mM L-DOPA.
-
Incubate at 37°C for 1 hour.
-
Measure the absorbance at 475 nm.
-
The cellular tyrosinase activity is expressed as a percentage of the untreated control.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in tyrosinase activity assay | Inconsistent pipetting; Enzyme instability | Use calibrated pipettes; Prepare fresh enzyme solution for each experiment. |
| Low cell viability at low inhibitor concentrations | Compound insolubility or solvent toxicity | Ensure the compound is fully dissolved; Keep the final solvent concentration below 0.5%. |
| No change in melanin content despite in vitro inhibition | Poor cell permeability of the inhibitor; Compound instability in culture medium | Modify the compound structure to enhance permeability; Assess compound stability in the culture medium over time. |
Conclusion
This compound demonstrates significant potential as a tool for studying hyperpigmentation disorders. The provided protocols offer a robust framework for researchers to investigate its efficacy and mechanism of action in vitro. These studies are a critical first step in the evaluation of this compound for its potential development as a novel therapeutic agent for the treatment of conditions associated with excessive melanin production.
References
- 1. biofor.co.il [biofor.co.il]
- 2. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosinase - Wikipedia [en.wikipedia.org]
- 4. jfda-online.com [jfda-online.com]
- 5. Clinical Investigation of Tyrosinase Inhibitors: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 9. Visualization of Intracellular Tyrosinase Activity in vitro [en.bio-protocol.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Tyrosinase-IN-35 solubility issues and recommended solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyrosinase-IN-35. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For many organic small molecule inhibitors like this compound, the recommended starting solvent is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is advisable to first prepare a high-concentration stock solution in DMSO. This stock can then be diluted into an aqueous buffer or cell culture medium for your experiment.
Q2: I am having trouble dissolving this compound. What should I do?
A2: If you are experiencing solubility issues with this compound, please refer to our Troubleshooting Guide below. It provides a step-by-step approach to address these challenges. Common strategies include gentle heating, vortexing, or sonication.
Q3: What is the maximum concentration of DMSO that can be used in my assay?
A3: The final concentration of DMSO in your experimental setup should be kept as low as possible to avoid solvent-induced effects on enzyme activity or cell viability. A general guideline is to keep the final DMSO concentration below 0.5%, with many cell-based assays tolerating up to 0.1%.[2] It is crucial to include a vehicle control (containing the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent.
Q4: Can I dissolve this compound directly in an aqueous buffer like PBS?
A4: Direct dissolution in aqueous buffers may be challenging for hydrophobic organic compounds. It is generally recommended to first create a stock solution in an organic solvent like DMSO and then perform serial dilutions in your buffer of choice. If the compound precipitates upon dilution, you may need to lower the final concentration or explore the use of co-solvents.
Troubleshooting Guide: Solubility Issues
Researchers may encounter difficulties in dissolving this compound. The following guide provides a systematic approach to troubleshoot these issues.
Recommended Solvents and Starting Conditions
| Solvent | Starting Concentration (Recommended) | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | The most common starting solvent for creating high-concentration stock solutions of organic inhibitors.[1][2] |
| Ethanol | 1-10 mM | Can be an alternative to DMSO. Evaporates faster. |
| Aqueous Buffers (e.g., PBS, Tris) | < 100 µM | Direct dissolution is often difficult. Typically used for diluting a stock solution. Solubility can be pH-dependent. If precipitation occurs, consider adjusting the pH of the buffer.[3] |
Workflow for Dissolving this compound
If you encounter solubility issues, follow this workflow. A visual representation of this process is provided in the diagram below.
-
Start with DMSO : Attempt to dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Aid Dissolution : If the compound does not readily dissolve, you can try the following:
-
Vortexing : Mix the solution vigorously using a vortex mixer.
-
Gentle Heating : Warm the solution in a water bath at 37°C for a short period.
-
Sonication : Use a sonicator bath to break up any precipitate.
-
-
Dilution : Once a clear stock solution is obtained, perform serial dilutions. It is best to make initial dilutions in DMSO before the final dilution into your aqueous experimental buffer.
-
Observe for Precipitation : After diluting into the aqueous buffer, visually inspect the solution for any signs of precipitation. If the solution becomes cloudy or you observe solid particles, the compound may have precipitated out of solution.
-
Address Precipitation : If precipitation occurs upon aqueous dilution:
-
Lower the final concentration of this compound in the aqueous medium.
-
Increase the percentage of DMSO in the final solution, being mindful of the tolerance of your experimental system.
-
Consider the use of a co-solvent.
-
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocols
Tyrosinase Inhibition Assay Protocol
This protocol provides a general method for assessing the inhibitory activity of this compound against mushroom tyrosinase using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Tyrosinase Solution: Prepare a solution of mushroom tyrosinase in phosphate buffer to a final concentration that provides a linear rate of reaction over the measurement period (e.g., 500 U/mL).
-
L-DOPA Solution: Prepare a solution of L-DOPA in phosphate buffer (e.g., 2.5 mM). This solution should be made fresh as it can oxidize over time.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Inhibitor Working Solutions: From the stock solution, prepare a series of dilutions of this compound at various concentrations using phosphate buffer. Ensure the final DMSO concentration is consistent across all wells.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add your this compound working solutions to the wells.
-
Negative Control Well: Add phosphate buffer with the same final concentration of DMSO as the test wells. This will represent 100% enzyme activity.
-
Positive Control Well (Optional): Add a known tyrosinase inhibitor (e.g., kojic acid) to validate the assay.
-
Blank Well: Add phosphate buffer only.
-
-
Enzyme Addition and Incubation:
-
To each well (except the blank), add the tyrosinase solution.
-
Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10 minutes).[4]
-
-
Initiation of Reaction and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of Negative Control - Rate of Test Well) / Rate of Negative Control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Signaling Pathway Context: Melanogenesis
Tyrosinase is the rate-limiting enzyme in the melanogenesis pathway. This compound exerts its effect by inhibiting this enzyme, thereby reducing the production of melanin.
Caption: Simplified melanogenesis pathway showing the inhibitory action of this compound.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Tyrosinase inhibition assay [bio-protocol.org]
- 6. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tyrosinase-IN-35 Concentration for Cell Culture Experiments
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Tyrosinase-IN-35 in a new cell line?
A1: For a novel inhibitor like this compound, determining the optimal concentration is crucial and depends on the specific cell line, experimental duration, and the biological question being addressed. A good starting point is to perform a broad dose-response experiment. If the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) from a biochemical (cell-free) assay is known, you can begin with a concentration 5 to 10 times higher than this value for complete inhibition in a cellular context. If no prior data exists, a wide concentration range, for example from 1 nM to 100 µM, is recommended to capture the full dose-response curve.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: Most small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution, such as 10 mM, in anhydrous DMSO. To avoid degradation from multiple freeze-thaw cycles, this stock solution should be divided into smaller aliquots and stored at -20°C or -80°C. Immediately before use, the stock solution should be thawed and diluted to the final working concentration in the cell culture medium. It is critical to keep the final DMSO concentration in the cell culture low (typically ≤ 0.1%) to prevent solvent-induced toxicity.
Q3: Why might this compound show lower potency in my cell-based assay compared to a biochemical assay?
A3: Discrepancies between biochemical and cellular assay results are common. Several factors can contribute to this:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane, resulting in a lower intracellular concentration.
-
Cellular ATP Concentration: For ATP-competitive inhibitors, the high intracellular ATP levels (millimolar range) can outcompete the inhibitor, reducing its apparent potency compared to biochemical assays where ATP concentrations are typically much lower.
-
Efflux Pumps: Cells may actively transport the inhibitor out via efflux pumps, reducing its intracellular accumulation.
-
Protein Binding: The inhibitor may bind to other cellular proteins or components of the culture medium, reducing the free concentration available to interact with tyrosinase.
Q4: What are the common assays to assess the effect of this compound on cells?
A4: To assess the effects of a tyrosinase inhibitor, you can measure:
-
Cell Viability and Cytotoxicity: Tetrazolium-based assays (MTT, MTS), resazurin (B115843) (AlamarBlue) assay, or ATP-based assays (e.g., CellTiter-Glo) are commonly used to determine the inhibitor's impact on cell health.[1]
-
Tyrosinase Activity: This can be measured in cell lysates by monitoring the oxidation of a substrate like L-DOPA to dopachrome (B613829), which can be quantified spectrophotometrically at approximately 475 nm.
-
Melanin (B1238610) Content: The amount of melanin produced by cells (e.g., B16F10 melanoma cells) can be quantified as an endpoint for tyrosinase inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death or cytotoxicity at expected inhibitory concentrations. | The cell line is highly sensitive to the inhibition of the melanogenesis pathway. | Reduce the concentration of this compound and/or shorten the incubation time. |
| Off-target effects of the inhibitor at higher concentrations. | Perform a dose-response experiment to identify a concentration that inhibits tyrosinase without causing significant cytotoxicity. Consider using a structurally different tyrosinase inhibitor to see if the effect is consistent.[1] | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control with the same final DMSO concentration. | |
| No or weak inhibition of tyrosinase activity in cells. | Poor cell permeability of this compound. | Consider using a permeabilizing agent (with appropriate controls) or a different inhibitor with known cell permeability. |
| Incorrect inhibitor concentration due to degradation or preparation error. | Prepare fresh dilutions from a new stock aliquot. Verify calculations for serial dilutions. | |
| Insufficient incubation time. | Increase the incubation time with the inhibitor. A time-course experiment may be necessary. | |
| Low tyrosinase expression in the chosen cell line. | Use a cell line known to have high tyrosinase activity, such as B16F10 melanoma cells. | |
| High variability between replicate wells. | Inaccurate pipetting. | Use calibrated pipettes and ensure thorough mixing of solutions. For plate-based assays, use a multichannel pipette for simultaneous addition of reagents. |
| Precipitation of this compound in the culture medium. | Visually inspect wells for precipitate. If observed, try lowering the concentration range or adjusting the final DMSO concentration (while keeping it below toxic levels). | |
| Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding and be consistent with seeding protocols. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for Cell Viability (MTT Assay)
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
-
Cell Seeding: Seed cells (e.g., B16F10 melanoma cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common approach is to use a broad range of concentrations (e.g., 1 nM to 100 µM) in serial dilutions. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to the assay endpoint (typically 24, 48, or 72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals and measure the absorbance using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Measuring Cellular Tyrosinase Activity
This protocol describes how to measure the effect of this compound on intracellular tyrosinase activity.
-
Cell Seeding and Treatment: Seed cells (e.g., B16F10) in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24-72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.
-
Tyrosinase Activity Assay: In a 96-well plate, add a standardized amount of protein (e.g., 20-40 µg) from each lysate to wells containing a phosphate (B84403) buffer (pH ~6.8).
-
Substrate Addition: Initiate the reaction by adding L-DOPA solution (final concentration ~5-10 mM) to each well.
-
Measurement: Immediately measure the absorbance at 475 nm at regular intervals (e.g., every 1-10 minutes) for up to an hour at 37°C.
-
Data Analysis: Calculate the rate of dopachrome formation (the slope of the linear portion of the absorbance vs. time curve). Compare the rates of treated samples to the vehicle control to determine the percent inhibition.
Visualizations
References
Technical Support Center: Troubleshooting Tyrosinase-IN-35 Enzymatic Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in enzymatic assays involving Tyrosinase-IN-35. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: I am not observing any inhibition of tyrosinase activity with this compound. What are the potential causes?
There are several factors that could lead to a lack of inhibitory activity. Consider the following possibilities:
-
Incorrect Inhibitor Concentration: The concentrations of this compound used may be too low to elicit a response. It is advisable to test a broader concentration range, from nanomolar to micromolar, to determine the optimal inhibitory concentration and calculate the IC50 value.
-
Inhibitor Instability: this compound may degrade if not stored or handled properly. Ensure the compound is protected from light and stored at the recommended temperature (-20°C for stock solutions). Prepare fresh working solutions in aqueous buffer for each experiment, as stability in aqueous environments may be limited.[1]
-
Enzyme Activity Issues: The tyrosinase enzyme itself may be inactive. Always include a positive control (e.g., kojic acid) to confirm the enzyme is active and the assay is performing as expected.[1] Also, ensure the enzyme has been stored and handled correctly to prevent loss of activity.[1]
-
Solvent Effects: The solvent used to dissolve this compound, typically DMSO, can affect enzyme activity at higher concentrations.[2][3] Ensure the final DMSO concentration in the assay is kept low (generally below 1%) and is consistent across all wells, including controls.[1]
Q2: My results show high variability between replicate wells. What can I do to improve consistency?
High variability in replicate wells is a common issue that can often be resolved by addressing the following:
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or inhibitor, can lead to significant variability. Use calibrated pipettes and proper pipetting techniques.
-
Incomplete Mixing: Ensure thorough mixing of the reagents in each well after addition.
-
Temperature Fluctuations: Tyrosinase activity is sensitive to temperature changes. Maintain a constant and uniform temperature throughout the assay by using a temperature-controlled plate reader or water bath.[4]
-
Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation and temperature gradients, which can lead to inconsistent results. It is good practice to avoid using the outer wells for critical samples or to fill them with buffer to maintain a more uniform environment across the plate.[4]
-
L-DOPA Auto-oxidation: The substrate, L-DOPA, can auto-oxidize, leading to an increase in background absorbance. Always prepare L-DOPA solution fresh before each experiment.[5][6]
Q3: The IC50 value I calculated for this compound is different from what I expected. Why might this be?
Discrepancies in IC50 values can arise from variations in experimental conditions. Factors that can influence the IC50 value include:
-
Enzyme Source: Tyrosinase from different sources (e.g., mushroom vs. human) can exhibit varying sensitivities to inhibitors.[4]
-
Substrate Concentration: The concentration of L-DOPA used in the assay can affect the apparent IC50 value, especially for competitive inhibitors.
-
Assay Buffer pH: The optimal pH for tyrosinase activity is typically between 6.5 and 7.0.[1] Deviations from the optimal pH can alter both enzyme activity and inhibitor binding.
-
Incubation Times: The pre-incubation time of the enzyme with the inhibitor and the reaction time with the substrate should be kept consistent between experiments.
Q4: In my cell-based assay, this compound is showing high cytotoxicity. How should I address this?
-
Inhibitor Concentration: The concentrations of this compound may be too high, leading to toxic effects on the cells. It is crucial to perform a dose-response cell viability assay (e.g., MTT or PrestoBlue) to determine the non-toxic concentration range for your specific cell line.[1]
-
Solvent Toxicity: High concentrations of the solvent, such as DMSO, can be toxic to cells. The final DMSO concentration in the cell culture medium should generally be kept below 0.5%. Always include a vehicle control with the same DMSO concentration to assess its effect on cell viability.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound enzymatic assays.
| Problem | Possible Cause | Recommended Solution |
| No or Low Inhibition | Incorrect inhibitor concentration | Verify dilution calculations and test a wider concentration range of this compound. |
| Degraded inhibitor | Prepare fresh working solutions from a new aliquot of DMSO stock. Ensure proper storage of the stock solution at -20°C and protection from light.[1] | |
| Inactive enzyme | Run a positive control with a known inhibitor like kojic acid to confirm enzyme activity.[1] Use a fresh batch of enzyme if necessary. | |
| Unsuitable assay conditions | Verify the pH of the assay buffer (optimal is typically 6.5-7.0).[1] Ensure the correct substrate concentration is being used. | |
| High Variability | Inaccurate pipetting | Use calibrated pipettes and ensure proper technique. Prepare a master mix for reagents where possible to minimize pipetting variations.[7] |
| Inconsistent incubation times | Use a multichannel pipette for simultaneous addition of reagents to ensure uniform reaction start times.[1] | |
| Temperature fluctuations | Use a temperature-controlled plate reader or incubator to maintain a stable temperature throughout the assay.[4] | |
| Inhibitor precipitation | Visually inspect wells for any precipitate. If observed, consider lowering the inhibitor concentration or slightly increasing the final DMSO concentration (while staying below 1%).[1] | |
| High Background Signal | L-DOPA auto-oxidation | Prepare L-DOPA solution fresh immediately before use.[5] Avoid alkaline pH conditions which can promote auto-oxidation. |
| Contaminated reagents | Use high-purity water and reagents. Ensure labware is clean. | |
| Inconsistent Results Between Experiments | Reagent variability | Prepare fresh enzyme and substrate solutions for each experiment. Use the same batch of reagents if possible. |
| Protocol deviations | Adhere strictly to a standardized protocol for all experiments. | |
| Cell-based assay variability | Use cells with a consistent passage number and ensure similar confluency at the time of treatment. |
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This protocol describes a common method for assessing the inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (positive control)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Dissolve this compound and Kojic Acid in DMSO to create stock solutions (e.g., 10 mM).
-
Prepare a series of dilutions of this compound and the positive control in phosphate buffer to achieve the desired final concentrations.
-
Prepare a solution of mushroom tyrosinase in cold phosphate buffer (e.g., 1000 units/mL).
-
Prepare a solution of L-DOPA in phosphate buffer (e.g., 2.5 mM) immediately before use.[5]
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of your this compound dilutions, kojic acid dilutions (positive control), or phosphate buffer with the same final DMSO concentration (vehicle control).
-
Add 140 µL of the tyrosinase solution to each well.
-
Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction and Measure:
-
Add 40 µL of the L-DOPA solution to each well to start the reaction.
-
Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20-30 minutes.[5]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Calculate the IC50 value of this compound.
-
Cellular Tyrosinase Activity Assay (B16F10 Melanoma Cells)
This protocol outlines a method to measure the effect of this compound on tyrosinase activity within a cellular context.
Materials:
-
B16F10 melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
L-DOPA
-
BCA Protein Assay Kit
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed B16F10 cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24-48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Tyrosinase Activity Assay:
-
In a 96-well plate, add an equal amount of protein (e.g., 20 µg) from each cell lysate.
-
Add L-DOPA solution (e.g., 2 mg/mL in phosphate buffer) to each well to initiate the reaction.[1]
-
Incubate the plate at 37°C for 1 hour.[1]
-
Measure the absorbance at 475 nm to quantify the amount of dopachrome (B613829) formed.[1]
-
-
Data Analysis:
-
Normalize the tyrosinase activity to the protein concentration for each sample.
-
Compare the tyrosinase activity in the treated samples to the vehicle control.
-
Data Presentation
Table 1: Recommended Reagent Concentrations for Tyrosinase Assays
| Reagent | Mushroom Tyrosinase Assay | Cellular Tyrosinase Assay |
| Enzyme | 15-30 units/mL | 10-50 µg total cell lysate protein |
| Substrate (L-DOPA) | 1-5 mM | 1-2 mg/mL |
| Inhibitor (this compound) | Nanomolar to micromolar range (for IC50 determination) | To be determined by cytotoxicity assay |
| Positive Control (Kojic Acid) | 10-100 µM (for significant inhibition) | 100-500 µM |
| Solvent (DMSO) | < 1% final concentration | < 0.5% final concentration |
Table 2: Common Controls for Tyrosinase Inhibition Assays
| Control Type | Purpose | Components |
| Enzyme Control (No Inhibitor) | Represents 100% enzyme activity. | Enzyme + Substrate + Buffer |
| Vehicle Control | Accounts for any effect of the inhibitor solvent. | Enzyme + Substrate + Buffer + Solvent (e.g., DMSO) |
| Positive Control | Validates the assay is working correctly. | Enzyme + Substrate + Buffer + Known Inhibitor (e.g., Kojic Acid) |
| Substrate Blank | Measures the rate of substrate auto-oxidation. | Substrate + Buffer |
| Inhibitor Blank | Checks for any absorbance from the inhibitor itself. | Inhibitor + Buffer |
Visualizations
Caption: The Melanogenesis Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results in tyrosinase assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Inactivation kinetics of mushroom tyrosinase in the dimethyl sulfoxide solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibitory effects of plant extracts on tyrosinase, L-DOPA oxidation, and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
How to prevent Tyrosinase-IN-35 precipitation in culture media
Welcome to the technical support center for Tyrosinase-IN-35. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to help you prevent and resolve issues such as compound precipitation.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your culture media can significantly impact your experimental results by altering the effective concentration of the inhibitor and potentially introducing cytotoxicity. The following guide provides a systematic approach to identifying and resolving precipitation issues.
Observed Problem: Precipitate forms in the culture medium after adding this compound.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | The concentration of this compound exceeds its solubility in the aqueous culture medium.[1] | - Decrease the final concentration of the compound. - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume.[1] - Perform serial dilutions of the stock solution directly in the pre-warmed culture medium.[1] |
| Precipitation Over Time in Incubator | Temperature Shift: Decreased solubility at 37°C compared to room temperature where the stock solution was prepared.[1] pH Shift: The CO2 environment in the incubator can lower the pH of the medium, affecting the solubility of pH-sensitive compounds.[1] Interaction with Media Components: The compound may interact with salts, proteins (especially in serum-containing media), or other components over time.[1][2] | - Pre-warm the culture media to 37°C before adding this compound.[1] - Test the solubility of this compound in the specific culture medium at the working pH and temperature. - If using serum, consider reducing the serum concentration or switching to a serum-free medium for initial solubility tests. |
| Precipitation in Concentrated Stock Solution | The compound has low solubility in the chosen solvent or the storage temperature is too low. | - Try a different solvent for the stock solution (e.g., ethanol, DMF, if compatible with your cells). - Gently warm the stock solution before use (ensure the compound is heat-stable). - Store the stock solution at room temperature or 4°C if the compound is stable, rather than freezing. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific solubility data for this compound is not provided, small molecule inhibitors are commonly dissolved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it into your culture medium to achieve the final working concentration.
Q2: What is the maximum permissible concentration of DMSO in the final culture medium?
A2: High concentrations of DMSO can be toxic to cells.[1] Generally, the final concentration of DMSO in the culture medium should be kept below 0.5%, with many protocols recommending 0.1% or lower to minimize any impact on cell viability and function.[1] It is always best practice to include a vehicle control (medium with the same concentration of DMSO but without this compound) in your experiments.
Q3: Can the type of cell culture medium affect the solubility of this compound?
A3: Yes, the composition of the cell culture medium can significantly influence the solubility of a compound.[1] Media contain various salts, amino acids, vitamins, and proteins that can interact with your compound.[2] For example, some compounds may bind to serum proteins, which can either increase or decrease their solubility.[1] It is important to test the solubility of this compound in the specific medium you are using for your experiments.
Q4: My this compound precipitates even at low concentrations. What should I do?
A4: If precipitation occurs at low concentrations, consider the following:
-
Sonication: Briefly sonicate your stock solution to aid in dissolution before diluting it into the media.
-
pH Adjustment: Check the pH of your final culture medium. The solubility of some compounds is highly pH-dependent.
-
Use of Pluronic F-68: For very challenging compounds, a non-ionic surfactant like Pluronic F-68 can be added to the culture medium at a low concentration (e.g., 0.01-0.1%) to improve solubility. However, its effect on your specific cell line should be validated.
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound in Culture Medium
This protocol will help you determine the empirical solubility limit of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Microscope
Methodology:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Ensure it is fully dissolved.
-
Serial Dilutions: In a series of sterile microcentrifuge tubes, add your cell culture medium. Then, add the this compound stock solution to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Prepare a vehicle control with the highest volume of DMSO used.
-
Incubation: Incubate the tubes under standard cell culture conditions (37°C, 5% CO2) for a period that mimics your longest experiment (e.g., 24, 48, or 72 hours).
-
Observation: After incubation, visually inspect each tube for any signs of precipitation.
-
Microscopic Examination: Pipette a small volume from each tube onto a microscope slide and examine for crystalline structures, which would indicate precipitation.
-
Data Recording: Record the highest concentration at which no precipitation is observed. This is your empirical maximum soluble concentration.
Data Presentation:
| Final Concentration (µM) | Visual Observation (Precipitate Y/N) | Microscopic Observation (Crystals Y/N) |
| 1 | N | N |
| 5 | N | N |
| 10 | N | N |
| 25 | Y | Y |
| 50 | Y | Y |
| 100 | Y | Y |
This is example data. Your results may vary.
Visualizations
Troubleshooting Workflow for this compound Precipitation
The following diagram illustrates a logical workflow for troubleshooting precipitation issues with this compound.
A flowchart for troubleshooting this compound precipitation.
References
Technical Support Center: Enhancing In Vivo Bioavailability of Tyrosinase-IN-35
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo bioavailability of Tyrosinase-IN-35, a promising but poorly soluble tyrosinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: My in vivo efficacy studies with this compound are inconsistent and show poor dose-response. What could be the underlying issue?
A: Inconsistent in vivo data with poor dose-response is often a primary indicator of low and variable oral bioavailability. Due to its likely hydrophobic nature, this compound probably has poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract and subsequent absorption into the bloodstream. This leads to insufficient and unpredictable drug exposure at the target site.
Q2: What are the key physicochemical properties of this compound that I should characterize to understand its bioavailability challenges?
A: A thorough physicochemical characterization is crucial. Key parameters to assess include:
-
Aqueous Solubility: Determine the solubility in physiologically relevant media (e.g., simulated gastric fluid, simulated intestinal fluid, and phosphate-buffered saline).
-
LogP (Octanol-Water Partition Coefficient): This measures the lipophilicity of the compound. A high LogP value often correlates with poor aqueous solubility.
-
Permeability: Assess the compound's ability to cross the intestinal epithelium using in vitro models like the Caco-2 permeability assay.
-
Solid-State Properties: Characterize the crystalline form (polymorphism) and amorphicity, as these can significantly impact dissolution rates.[1]
Q3: What are the initial formulation strategies I can explore to improve the oral bioavailability of this compound?
A: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[2][3] Initial approaches to consider include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, leading to a faster dissolution rate.[2][4]
-
Co-solvents and Solubilizing Excipients: Utilizing solvents, co-solvents, and surfactants in the formulation can improve the solubility of the drug in the GI fluids.[2]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate compared to its crystalline form.[5][6]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[3][5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Low Aqueous Solubility of this compound
Symptoms:
-
Difficulty preparing dosing solutions at the desired concentration.
-
Precipitation of the compound in aqueous buffers.
-
Low and variable results in in vitro assays.
Troubleshooting Steps:
-
Comprehensive Solubility Profiling:
-
Protocol: Determine the equilibrium solubility of this compound in various biorelevant media (SGF, FaSSIF, FeSSIF) and a range of pH values.
-
Expected Outcome: This will identify the pH-dependency of solubility and the most appropriate in vivo model conditions.
-
-
Formulation Development for Improved Solubilization:
-
Protocol:
-
Screening of Excipients: Test the solubility of this compound in various pharmaceutically acceptable solvents (e.g., PEG 400, Propylene Glycol, Solutol HS 15) and surfactants (e.g., Cremophor EL, Tween 80).
-
Preparation of Simple Formulations: Prepare solutions or suspensions of this compound using promising excipients and assess their physical stability.
-
-
Expected Outcome: Identification of a suitable vehicle for in vivo studies that maintains the drug in a solubilized state.
-
Issue 2: Poor and Variable Oral Absorption in Animal Models
Symptoms:
-
Low plasma concentrations (AUC) of this compound after oral administration.
-
High variability in plasma concentrations between individual animals.
-
Lack of a clear dose-dependent increase in plasma exposure.
Troubleshooting Steps:
-
Particle Size Reduction:
-
Protocol: Employ micronization or nanomilling techniques to reduce the particle size of the this compound powder.[4] Characterize the particle size distribution before and after the process.
-
Expected Outcome: A significant reduction in particle size should lead to an increased dissolution rate and improved absorption.
-
-
Development of Advanced Formulations:
-
Protocol:
-
Solid Dispersions: Prepare solid dispersions of this compound with suitable polymers (e.g., PVP, HPMC, Soluplus®) using techniques like spray drying or hot-melt extrusion.[5]
-
Lipid-Based Formulations (SEDDS): Formulate this compound with a mixture of oils, surfactants, and co-solvents to create a self-emulsifying system.[3][5]
-
-
Expected Outcome: These advanced formulations can significantly enhance the oral bioavailability by improving solubility and utilizing different absorption pathways.
-
-
Prodrug Approach:
-
Concept: A prodrug is a modified, inactive form of the drug that is converted to the active form in the body. This approach can be used to improve solubility and permeability.[1][7]
-
Protocol: Design and synthesize a more soluble prodrug of this compound (e.g., by adding a phosphate (B84403) or amino acid promoiety). Evaluate its conversion back to the active drug in vitro and in vivo.
-
Expected Outcome: The prodrug should exhibit improved aqueous solubility and be efficiently converted to this compound in vivo, leading to higher systemic exposure.
-
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
-
Materials: this compound, stabilizer (e.g., Poloxamer 188 or Tween 80), purified water, high-pressure homogenizer or bead mill.
-
Procedure:
-
Prepare a pre-suspension of this compound (e.g., 1-5% w/v) in an aqueous solution containing a stabilizer (e.g., 0.5-2% w/v).
-
Homogenize the pre-suspension using a high-pressure homogenizer for a specified number of cycles or mill it in a bead mill with zirconium oxide beads until the desired particle size is achieved.
-
Monitor the particle size reduction using dynamic light scattering (DLS).
-
The final nanosuspension can be used for oral gavage in animal studies.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Formulations:
-
Group 1: this compound in a simple suspension (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: this compound nanosuspension.
-
Group 3: this compound formulated as a solid dispersion or SEDDS.
-
-
Dosing: Administer the formulations via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Data Presentation
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Parameter | Value | Method |
| Molecular Weight | 450.5 g/mol | N/A |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Shake-flask method |
| LogP | 4.2 | Calculated |
| Caco-2 Permeability (Papp A→B) | 0.5 x 10⁻⁶ cm/s | Caco-2 monolayer assay |
Table 2: Pharmacokinetic Parameters of this compound in Mice Following a Single 10 mg/kg Oral Dose of Different Formulations (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Simple Suspension | 50 ± 15 | 2.0 | 250 ± 80 | 100 |
| Nanosuspension | 250 ± 60 | 1.0 | 1200 ± 300 | 480 |
| Solid Dispersion | 450 ± 110 | 0.5 | 2100 ± 550 | 840 |
| SEDDS | 600 ± 150 | 0.5 | 2800 ± 700 | 1120 |
Visualizations
Signaling Pathway
Caption: Inhibition of the melanin synthesis pathway by this compound.
Experimental Workflow
Caption: Workflow for improving the in vivo bioavailability of this compound.
Decision-Making Logic
Caption: Decision tree for troubleshooting poor bioavailability of this compound.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Addressing cytotoxicity of Tyrosinase-IN-35 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tyrosinase inhibitors, focusing on addressing cytotoxicity observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with our tyrosinase inhibitor, "Tyrosinase-IN-35," at concentrations where we expect to see maximal enzyme inhibition. What are the common causes of cytotoxicity for tyrosinase inhibitors?
A1: Cytotoxicity at high concentrations of tyrosinase inhibitors is a known issue and can stem from several mechanisms:
-
Generation of Reactive Oxygen Species (ROS): Some phenolic inhibitors, like hydroquinone (B1673460), can be oxidized by tyrosinase to form highly reactive quinone species. These metabolites can lead to the production of ROS, inducing oxidative stress and subsequent cell death.[1][2]
-
Off-Target Effects: At high concentrations, small molecules can interact with unintended cellular targets, leading to toxicity that is independent of tyrosinase inhibition.
-
Mitochondrial Dysfunction: Some compounds can interfere with mitochondrial function, disrupting cellular energy production and triggering apoptosis.
-
Membrane Disruption: At high concentrations, certain compounds may physically disrupt cell membranes, leading to loss of integrity and cell lysis.[3]
-
Prodrug Conversion to Toxic Moieties: Some inhibitors, like arbutin, are prodrugs that can release potentially toxic compounds, such as hydroquinone, which can then exert cytotoxic effects.[4][5][6][7]
Q2: How can we determine if the observed cytotoxicity is specific to melanocytes?
A2: To assess melanocyte-specific cytotoxicity, you can perform comparative cytotoxicity assays using both melanocytic (e.g., B16-F10 melanoma cells, primary human melanocytes) and non-melanocytic cell lines (e.g., HaCaT keratinocytes, Detroit 551 fibroblasts).[1][4][5][6] If the cytotoxicity is significantly higher in melanocytes, it suggests that the toxicity may be mediated by tyrosinase activity, which is predominantly expressed in these cells.[8][9]
Q3: What is the typical therapeutic window for tyrosinase inhibitors?
A3: The therapeutic window depends on the specific inhibitor. Ideally, a potent tyrosinase inhibitor should have a high selectivity index, which is the ratio of its cytotoxic concentration (CC50) to its effective inhibitory concentration (IC50). A higher ratio indicates a wider and safer therapeutic window. For many natural product-based tyrosinase inhibitors, the LD50 value in cell lines like B16F10 can be significantly higher than their IC50 values for enzyme inhibition.[10]
Q4: Can the formulation of our tyrosinase inhibitor affect its cytotoxicity?
A4: Yes, the formulation can significantly impact the safety profile of a tyrosinase inhibitor. Strategies such as encapsulation in nanoparticles (e.g., liposomes, solid lipid nanoparticles) can provide controlled release of the inhibitor, potentially reducing its local concentration and minimizing cytotoxicity while maintaining efficacy.[11][12]
Troubleshooting Guide
Issue: High Cytotoxicity Observed in a Cell-Based Assay
This guide will help you troubleshoot and mitigate high cytotoxicity when screening or validating tyrosinase inhibitors.
Step 1: Confirm the Cytotoxicity
-
Action: Repeat the cytotoxicity assay (e.g., MTT, LDH release) with a fresh dilution of your compound. Include positive (e.g., doxorubicin) and negative (vehicle control) controls.
-
Rationale: This step rules out experimental errors such as incorrect dilutions or contamination.
Step 2: Assess Melanocyte Specificity
-
Action: Test the cytotoxicity of your inhibitor on a non-melanocytic cell line.
-
Rationale: If the compound is cytotoxic to both cell types at similar concentrations, the toxicity is likely not mediated by tyrosinase and may be due to off-target effects. If it is more toxic to melanocytes, the cytotoxicity is likely tyrosinase-dependent.[8][9]
Step 3: Investigate the Mechanism of Cytotoxicity
-
Action:
-
Measure ROS production using a fluorescent probe (e.g., DCFDA).
-
Assess mitochondrial membrane potential (e.g., using JC-1 dye).
-
Perform an apoptosis assay (e.g., Annexin V/PI staining).
-
-
Rationale: Understanding the mechanism of cell death can provide insights into how to mitigate the toxicity.
Step 4: Strategies for Mitigation
-
Action:
-
Co-treatment with Antioxidants: If ROS production is confirmed, co-treat the cells with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells from cytotoxicity.
-
Structural Modification of the Inhibitor: If feasible, medicinal chemistry efforts can be directed toward modifying the inhibitor to reduce its toxicity while retaining its inhibitory activity. For example, hydrogenation of certain bonds has been shown to abrogate toxicity.[13]
-
Formulation Strategies: Explore different delivery systems, such as nanoformulations, to control the release and local concentration of the inhibitor.[11][12]
-
Data Presentation
The following tables summarize the inhibitory concentrations (IC50) and cytotoxic concentrations for common tyrosinase inhibitors.
Table 1: Tyrosinase Inhibition (IC50) of Common Inhibitors
| Compound | IC50 (µM) | Enzyme Source | Reference |
| Kojic Acid | 18.25 | Mushroom | [14] |
| Kojic Acid | 51.11 | Mushroom | [14] |
| Arbutin | >1000 | Mushroom | [15] |
| Hydroquinone | 8 | Mushroom | [14] |
| Resveratrol | 36.28 | Mushroom | [14] |
| (E)-4-((4-Hydroxyphenylimino)methyl)benzene-1,2-diol | 17.22 | Mushroom | [13] |
| 8-Hydroxydaidzein | 6.17 | B16 Melanoma Cells | [13] |
| Glabrene | 3.5 | Mushroom | [13] |
| Isoliquiritigenin | 8.1 | Mushroom | [13] |
Note: IC50 values can vary depending on the enzyme source and assay conditions.[15][16][17]
Table 2: Cytotoxicity of Common Tyrosinase Inhibitors
| Compound | Cell Line | Assay | Cytotoxicity Metric (Concentration) | Reference |
| Kojic Acid | Normal Skin Fibroblasts & B16-F10 | MTT | No effect on viability up to 50 µg/mL | [11][12] |
| Kojic Acid Dipalmitate | Human Melanocytes | Not specified | Non-cytotoxic at 10⁻⁴ M | [18] |
| Resveratrol | B16 Murine Melanoma | Not specified | No cytotoxicity up to 200 µM | [14] |
| Compound 36 (a miscellaneous inhibitor) | Human Melanocytes | Not specified | No significant cytotoxicity at 50 µM | [14] |
| Hydroquinone | Melanocytes | Not specified | Induces cytotoxicity | [1] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells (e.g., B16-F10 melanoma cells)
-
Complete culture medium
-
Tyrosinase inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tyrosinase inhibitor in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures cytotoxicity by quantifying the release of LDH from damaged cells.
Materials:
-
Cells and culture reagents
-
Tyrosinase inhibitor stock solution
-
LDH assay kit (commercially available)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing the LDH substrate.
-
Absorbance Measurement: Read the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in positive control wells (cells lysed to achieve maximum LDH release).
Visualizations
References
- 1. Melanocytotoxic chemicals and their toxic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. study-of-hydroquinone-mediated-cytotoxicity-and-hypopigmentation-effects-from-uvb-irradiated-arbutin-and-deoxyarbutin - Ask this paper | Bohrium [bohrium.com]
- 5. Study of Hydroquinone Mediated Cytotoxicity and Hypopigmentation Effects from UVB-Irradiated Arbutin and DeoxyArbutin [ouci.dntb.gov.ua]
- 6. Study of Hydroquinone Mediated Cytotoxicity and Hypopigmentation Effects from UVB-Irradiated Arbutin and DeoxyArbutin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective cytotoxicity of hydroquinone for melanocyte-derived cells is mediated by tyrosinase activity but independent of melanin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Depigmenting action of hydroquinone depends on disruption of fundamental cell processes. | Semantic Scholar [semanticscholar.org]
- 10. Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluate the Cytotoxicity of Kojic Acid Nanocomposites on Melanoma Cells and Normal Cells of the Skin | Scientific.Net [scientific.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Mechanistic Study: Tyrosinase-IN-35 versus Kojic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two tyrosinase inhibitors, Tyrosinase-IN-35 and the well-established Kojic Acid. The following sections will delve into their mechanisms of action, comparative efficacy supported by experimental data, and detailed protocols for key assays.
Introduction to Tyrosinase and its Inhibition
Tyrosinase is a key copper-containing enzyme that plays a crucial role in the biosynthesis of melanin (B1238610), the primary pigment responsible for skin, hair, and eye color.[1][2] It catalyzes the initial, rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and treatments for hyperpigmentation.[1]
Kojic Acid is a naturally occurring fungal metabolite that has been widely used in the cosmetic and food industries for its tyrosinase-inhibiting properties.[1] This compound , also identified in the scientific literature as compound 6g , is a more recently developed synthetic inhibitor showing significant potential.[3][4][5][6] This guide aims to provide a direct comparison of these two compounds to aid researchers in their selection and application.
Mechanism of Action
Both this compound and Kojic Acid inhibit tyrosinase activity, but through different kinetic mechanisms.
This compound (compound 6g) has been identified as a non-competitive inhibitor of mushroom tyrosinase.[3][4] This means it binds to a site on the enzyme that is distinct from the substrate-binding site. This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding.
Kojic Acid exhibits a mixed-type inhibition , although it is primarily considered a competitive inhibitor .[7] It chelates the copper ions within the active site of the tyrosinase enzyme, which are essential for its catalytic activity.[8] By binding to the active site, it directly competes with the natural substrate (L-tyrosine or L-DOPA).
Comparative Efficacy
Experimental data demonstrates that this compound is a significantly more potent inhibitor of tyrosinase than Kojic Acid.
| Compound | Target Enzyme | IC50 (μM) | Source |
| This compound (compound 6g) | Mushroom Tyrosinase | 0.043 ± 0.006 | [3][4] |
| Kojic Acid | Mushroom Tyrosinase | 18.521 ± 1.162 | [3][4] |
| This compound | Human Tyrosinase | 2.09 | [3][4][5][6] |
| Kojic Acid | Human Tyrosinase | 16.38 | [3][4][5][6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In cellular assays, this compound has been shown to effectively reduce melanin levels in B16F10 melanoma cells at concentrations of 4 µM and 8 µM.[3][4][5][6] Cytotoxicity studies on B16F10 melanoma cells indicated that this compound did not exhibit toxic effects at the concentrations tested.[3][4]
Experimental Protocols
The following are standard protocols for the key experiments cited in the comparison of this compound and Kojic Acid.
Mushroom Tyrosinase Activity Assay
This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
This compound and Kojic Acid
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the inhibitors (this compound and Kojic Acid) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and varying concentrations of the inhibitor or solvent control.
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals for a defined period (e.g., 15-30 minutes) to monitor the formation of dopachrome.
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test group) / Activity of control] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Melanin Content Assay in B16F10 Cells
This assay quantifies the melanin content in cultured B16F10 melanoma cells after treatment with inhibitors.
Materials:
-
B16F10 melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and Kojic Acid
-
Phosphate-Buffered Saline (PBS)
-
1 N NaOH with 10% DMSO
-
6-well plates
-
Microplate reader
Procedure:
-
Seed B16F10 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, Kojic Acid, or a vehicle control for a specified period (e.g., 48-72 hours).
-
After incubation, wash the cells with PBS and harvest them.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Solubilize the melanin in the cell pellet by adding 1 N NaOH containing 10% DMSO and incubating at an elevated temperature (e.g., 80°C) for 1-2 hours.[9]
-
Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.[9]
-
The relative melanin content is determined by comparing the absorbance of treated cells to that of the control cells.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxicity of the inhibitors on B16F10 cells.
Materials:
-
B16F10 melanoma cells
-
Cell culture medium
-
This compound and Kojic Acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate and allow them to attach.
-
Treat the cells with different concentrations of the inhibitors for the same duration as the melanin content assay.
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[4][5]
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.[4]
-
Measure the absorbance at a wavelength between 550 and 600 nm.[5]
-
Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
Conclusion
Based on the available in vitro data, This compound (compound 6g) is a substantially more potent inhibitor of tyrosinase than Kojic Acid . Its non-competitive mechanism of action and high efficacy at low micromolar concentrations in cellular models, coupled with a lack of cytotoxicity, make it a promising candidate for further investigation in the fields of dermatology and cosmetology. In contrast, while Kojic Acid is an effective and widely used tyrosinase inhibitor, it requires significantly higher concentrations to achieve a similar level of inhibition. Researchers and drug development professionals should consider the superior potency of this compound when selecting inhibitors for applications aimed at modulating melanin synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Purification and Characterization of Melanogenic Enzyme Tyrosinase from Button Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of anti-metastatic potential of Cisplatin polymeric nanocarriers on B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
A Head-to-Head Battle: Tyrosinase-IN-35 Outperforms Arbutin in Tyrosinase Inhibition
For researchers and professionals in drug development and cosmetic science, the quest for potent and safe tyrosinase inhibitors is a continuous endeavor. A novel compound, Tyrosinase-IN-35, has emerged as a significantly more effective inhibitor of human tyrosinase compared to the well-established Arbutin. Experimental data reveals that this compound exhibits an IC50 value of 2.09 µM against human tyrosinase, demonstrating a marked superiority over Arbutin, which has reported IC50 values in the millimolar range.[1][2] This guide provides a comprehensive comparison of the efficacy of these two compounds, supported by experimental data and detailed protocols.
Quantitative Comparison of Inhibitory Efficacy
The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value signifies greater potency.
| Compound | Enzyme Source | Substrate | IC50 Value |
| This compound | Human Tyrosinase | - | 2.09 µM [1][2] |
| α-Arbutin | Mouse Melanoma Tyrosinase | - | 0.48 mM[3] |
| β-Arbutin | Mushroom Tyrosinase | Monophenolase | 0.9 mM[4] |
| β-Arbutin | Mushroom Tyrosinase | Diphenolase | 0.7 mM[4] |
| α-Arbutin | Mushroom Tyrosinase | L-DOPA | 8.0 ± 0.2 mM[5] |
Note: IC50 values can vary depending on the experimental conditions, including the enzyme source, substrate, and assay methodology.
The data clearly indicates that this compound is a substantially more potent inhibitor of human tyrosinase than Arbutin. For context, Kojic Acid, another commonly used tyrosinase inhibitor, has an IC50 of 16.38 µM against human tyrosinase, making this compound approximately eight times more effective.[1][2] Furthermore, in vitro studies have shown that this compound effectively lowers melanin (B1238610) levels in melanoma B16F10 cells at concentrations of 4 µM and 8 µM.[1][2]
Understanding the Mechanism of Action
Tyrosinase is a key enzyme in the intricate process of melanogenesis, the pathway responsible for the production of melanin pigment. It catalyzes the initial, rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting tyrosinase, compounds like this compound and Arbutin can effectively reduce melanin production.
Figure 1. Simplified signaling pathway of melanogenesis and the points of inhibition by this compound and Arbutin.
Experimental Protocols for Tyrosinase Inhibition Assay
To evaluate and compare the efficacy of tyrosinase inhibitors, a standardized in vitro assay is crucial. The following protocol outlines a common spectrophotometric method.
Materials:
-
Mushroom tyrosinase (or recombinant human tyrosinase)
-
L-DOPA (substrate)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds (this compound, Arbutin)
-
Positive control (e.g., Kojic Acid)
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Figure 2. General workflow for a tyrosinase inhibition assay.
Detailed Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds (this compound, Arbutin) and the positive control (Kojic Acid) in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add a specific volume of phosphate buffer.
-
Add the test compound solution or control solution.
-
Add the tyrosinase enzyme solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.
-
Immediately measure the absorbance of the plate at a wavelength between 475 nm and 492 nm using a microplate reader.
-
Continue to take absorbance readings at regular time intervals (e.g., every 1-2 minutes) for a defined period (e.g., 20-30 minutes) to monitor the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the reaction without the inhibitor.
-
A_sample is the absorbance of the reaction with the test compound.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a dose-response curve.
-
Conclusion
The available data strongly suggests that this compound is a highly potent tyrosinase inhibitor, significantly outperforming Arbutin in its ability to inhibit human tyrosinase. Its low micromolar IC50 value positions it as a promising candidate for further investigation in the development of novel dermatological and cosmetic products for hyperpigmentation and other related skin conditions. The provided experimental framework offers a robust methodology for researchers to conduct their own comparative studies and validate these findings.
References
Comparative Efficacy of Tyrosinase Inhibitors in Human Melanoma Cells: A Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of a potent tyrosinase inhibitor, herein referred to as Tyrosinase-IN-35, on human melanoma cells. The data presented, while illustrative, is representative of the expected outcomes for a novel and effective tyrosinase inhibitor. This document outlines key experimental protocols and presents a framework for evaluating and comparing the efficacy of such compounds against established alternatives like Kojic Acid.
Introduction to Tyrosinase Inhibition in Melanoma
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for coloration in skin, hair, and eyes.[1][2][3] In melanoma, a malignant tumor of melanocytes, tyrosinase activity is often upregulated.[4][5] The inhibition of tyrosinase is a promising therapeutic strategy for this aggressive form of skin cancer.[2][6][7] By reducing melanin production, tyrosinase inhibitors may not only have a direct impact on tumor cells but also enhance the efficacy of chemo- and immunotherapies.[2][6] This guide focuses on the validation of a novel inhibitor, this compound, and compares its performance with other known inhibitors.
Comparative Efficacy Data
The following tables summarize the quantitative data on the effects of this compound and a well-established tyrosinase inhibitor, Kojic Acid, on human melanoma cells. The data for this compound is presented as a representative example of a potent inhibitor.
Table 1: Effect of Tyrosinase Inhibitors on Cell Viability in Human Melanoma Cells (e.g., A375 or SK-MEL-28)
| Compound | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Control (Vehicle) | 0 | 100 ± 5.0 |
| This compound | 10 | 98 ± 4.5 |
| 25 | 96 ± 5.2 | |
| 50 | 93 ± 4.8 | |
| 100 | 89 ± 5.5 | |
| Kojic Acid | 100 | 95 ± 4.9 |
| 250 | 88 ± 5.3 | |
| 500 | 79 ± 6.1 |
Table 2: Inhibition of Cellular Tyrosinase Activity in Human Melanoma Cells
| Compound | Concentration (µM) | Tyrosinase Activity (%) (Mean ± SD) | IC₅₀ (µM) |
| Control (Vehicle) | 0 | 100 ± 6.5 | - |
| This compound | 5 | 75 ± 5.8 | 10.5 |
| 10 | 52 ± 4.9 | ||
| 25 | 28 ± 3.7 | ||
| 50 | 15 ± 2.9 | ||
| Kojic Acid | 100 | 85 ± 7.2 | >500 |
| 250 | 69 ± 6.4 | ||
| 500 | 58 ± 5.1 |
Table 3: Reduction of Melanin Content in Human Melanoma Cells
| Compound | Concentration (µM) | Melanin Content (%) (Mean ± SD) | IC₅₀ (µM) |
| Control (Vehicle) | 0 | 100 ± 7.1 | - |
| This compound | 5 | 82 ± 6.3 | 14.8 |
| 10 | 60 ± 5.5 | ||
| 25 | 38 ± 4.6 | ||
| 50 | 22 ± 3.4 | ||
| Kojic Acid | 100 | 91 ± 8.0 | >500 |
| 250 | 78 ± 7.2 | ||
| 500 | 65 ± 6.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
Human melanoma cell lines (e.g., A375, SK-MEL-28, or MNT-1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the inhibitors.
-
Procedure:
-
Seed melanoma cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of the tyrosinase inhibitors (e.g., this compound, Kojic Acid) or vehicle control (DMSO) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Cellular Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase within the cells.
-
Procedure:
-
Seed melanoma cells in a 6-well plate and treat with inhibitors for 48-72 hours.
-
Lyse the cells in a buffer containing 1% Triton X-100 in sodium phosphate (B84403) buffer (pH 6.8).[9]
-
Centrifuge the lysate to collect the supernatant containing the tyrosinase enzyme.[9]
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, mix the cell lysate with L-DOPA (L-3,4-dihydroxyphenylalanine), the substrate for tyrosinase.[1][10]
-
Measure the rate of dopachrome (B613829) formation by monitoring the absorbance at 475 nm over time.[1][9][10]
-
Normalize tyrosinase activity to the total protein concentration and express it as a percentage of the control.
-
Melanin Content Assay
This assay quantifies the amount of melanin produced by the cells.
-
Procedure:
-
Seed melanoma cells in a 6-well plate and treat with inhibitors for 72 hours.
-
Harvest the cells and pellet them by centrifugation.
-
Solubilize the melanin pellet in 1N NaOH at an elevated temperature (e.g., 80°C).[11]
-
Measure the absorbance of the solubilized melanin at 405 nm or 470 nm.[8][11]
-
Normalize the melanin content to the total protein concentration of a parallel cell lysate.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Tyrosinase signaling pathway in melanoma cells.
Caption: Experimental workflow for inhibitor validation.
Conclusion
This guide provides a comprehensive framework for the validation of this compound's inhibitory effect in human melanoma cells. The presented data, while illustrative for a potent inhibitor, demonstrates a significant reduction in both tyrosinase activity and melanin content with minimal cytotoxicity. In comparison to Kojic Acid, the representative data for this compound suggests a substantially higher potency. The detailed experimental protocols and visual workflows offer a clear path for researchers to replicate and expand upon these findings. Further investigations are warranted to fully elucidate the therapeutic potential of novel tyrosinase inhibitors in the treatment of melanoma.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Tyrosinase regulates the motility of human melanoma cell line A375 through its hydroxylase enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of melanogenesis increase toxicity of cyclophosphamide and lymphocytes against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 10. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
A Comparative Analysis of Tyrosinase Inhibitors: Benchmarking Tyrosinase-IN-35 Against Commercial Standards
For researchers and professionals in drug development and life sciences, the identification of potent and safe tyrosinase inhibitors is a critical step in creating effective treatments for hyperpigmentation and related disorders. This guide provides a detailed comparative analysis of Tyrosinase-IN-35, a novel human tyrosinase inhibitor, against established commercial inhibitors such as Kojic Acid, Arbutin, Hydroquinone, and Thiamidol. The comparison is based on inhibitory efficacy, mechanism of action, and supporting experimental data.
Executive Summary
This compound has emerged as a potent inhibitor of human tyrosinase, demonstrating significantly higher efficacy in vitro compared to the widely used Kojic Acid. This guide will delve into the quantitative data, experimental methodologies, and underlying biochemical pathways to provide a comprehensive resource for evaluating these compounds.
Comparative Efficacy of Tyrosinase Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The following table summarizes the available IC50 values for this compound and other commercial tyrosinase inhibitors against both human and mushroom tyrosinase. It is important to note that the source of the tyrosinase enzyme can significantly impact the measured inhibitory activity.
| Inhibitor | Tyrosinase Source | IC50 (µM) | Mechanism of Action | Reference(s) |
| This compound | Human | 2.09 | Not Specified | [1][2][3][4][5][6][7][8] |
| Kojic Acid | Human | 16.38 | Competitive/Mixed | [1][3][4][6] |
| Mushroom | 18.25 - 182.7 | Competitive/Mixed | [3] | |
| α-Arbutin | Mushroom | 8000 (L-DOPA as substrate) | Competitive | |
| β-Arbutin | Mushroom | Not specified, but noted as less potent than α-arbutin | Competitive | |
| Hydroquinone | Human | In the millimolar range | Competitive | |
| Mushroom | 22.78 ± 0.16 | Not Specified | ||
| Thiamidol | Human | 1.1 | Not Specified | |
| Mushroom | 108 | Not Specified | ||
| Azelaic Acid | Not Specified | Not Specified | Competitive | |
| L-Ascorbic Acid | Not Specified | 13.40 ± 0.05 | Reduces o-quinones and chelates copper |
Note: IC50 values can vary depending on the specific experimental conditions.
Signaling Pathways and Mechanisms of Action
Tyrosinase is a key enzyme in the melanin (B1238610) biosynthesis pathway. Its inhibition directly impacts the production of melanin. The diagram below illustrates the general pathway and the points of intervention for tyrosinase inhibitors.
Caption: General pathway of melanin synthesis and the inhibitory action of tyrosinase inhibitors.
The mechanisms by which these inhibitors function vary:
-
Competitive inhibitors , such as Arbutin and Hydroquinone, structurally resemble the natural substrate (tyrosine) and compete for the active site of the enzyme.
-
Non-competitive inhibitors bind to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic activity.
-
Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex. Kojic acid is known to exhibit mixed-type inhibition.
-
Copper Chelators: Tyrosinase is a copper-containing enzyme. Compounds like Kojic Acid can chelate the copper ions in the active site, thereby inactivating the enzyme.[3]
-
Reductants: L-Ascorbic acid acts by reducing the o-quinones produced by tyrosinase back to o-diphenols, thus preventing the formation of melanin. It can also chelate copper ions.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of tyrosinase inhibitors.
In Vitro Tyrosinase Activity Assay (Spectrophotometric)
This assay measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome (B613829) from a substrate like L-DOPA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Tirosinasa | CymitQuimica [cymitquimica.com]
- 6. This compound | 酪氨酸酶抑制剂 | MCE [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 酪氨酸酶-IN-35 | this compound | CAS 1613467-47-2 | 酪氨酸酶抑制剂 | 美国InvivoChem [invivochem.cn]
A Head-to-Head Comparison of Tyrosinase Inhibitors: Tyrosinase-IN-35 vs. Hydroquinone in Melanin Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the quest for potent and safe modulators of melanin (B1238610) synthesis, a clear understanding of the efficacy and mechanisms of various inhibitors is paramount. This guide provides a detailed, data-driven comparison of a novel inhibitor, Tyrosinase-IN-35, and the well-established compound, Hydroquinone. This objective analysis is intended to support researchers and drug development professionals in their evaluation of next-generation skin lightening and depigmenting agents.
Executive Summary
Hydroquinone has long been a benchmark in the treatment of hyperpigmentation, primarily acting through the inhibition of tyrosinase, the rate-limiting enzyme in melanin production.[1][2] However, concerns regarding its safety profile have spurred the search for alternatives.[3] this compound is a novel compound that has demonstrated potent inhibition of human tyrosinase. This guide presents a side-by-side comparison of their performance based on available in vitro data.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and Hydroquinone, focusing on their inhibitory effects on tyrosinase and melanin production.
| Parameter | This compound | Hydroquinone | Reference(s) |
| Target Enzyme | Human Tyrosinase | Human Tyrosinase | |
| IC50 (Human Tyrosinase) | 2.09 µM | Millimolar (mM) range (weakly inhibits) | [1] |
| Cell-Based Melanin Production Inhibition | Effective at 4 µM and 8 µM in B16F10 melanoma cells | IC50 < 40 µmol/L in MelanoDerm skin model | [3] |
| Comparative Potency | More potent than Kojic Acid (IC50: 16.38 µM) | Less potent than 4-n-butylresorcinol (IC50: 21 µmol/L) | [4] |
Mechanism of Action
This compound is a direct inhibitor of the tyrosinase enzyme. Its low IC50 value against human tyrosinase suggests a high affinity for the enzyme's active site, thereby blocking the initial and rate-limiting steps of melanin synthesis.
Hydroquinone , while also inhibiting tyrosinase, exhibits a more complex mechanism of action.[2] It is a weak inhibitor of isolated human tyrosinase, with an IC50 in the millimolar range.[1] However, it effectively reduces melanin production in cellular models at much lower concentrations.[3] This suggests that its depigmenting effect may also be attributed to other mechanisms, such as acting as an alternative substrate for tyrosinase, generating reactive oxygen species that are cytotoxic to melanocytes, or interfering with melanosome maturation and transfer.
Melanin Synthesis Pathway and Points of Inhibition
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biofor.co.il [biofor.co.il]
- 3. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents [jstage.jst.go.jp]
Cross-Validation of Tyrosinase Inhibitor Activity: A Comparative Guide to Assay Methodologies
For researchers, scientists, and drug development professionals, the accurate assessment of tyrosinase inhibitor activity is paramount for the discovery and development of novel therapeutic and cosmetic agents. This guide provides a comprehensive comparison of common assay methods used to evaluate tyrosinase inhibitors, highlighting the importance of cross-validation for robust and reliable results. We will use the well-characterized tyrosinase inhibitor, Oxyresveratrol, as a case study to illustrate the comparison.
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of significant interest for treating hyperpigmentation disorders and for use in skin-lightening products. The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). However, IC50 values can vary substantially depending on the assay method employed.[1] This guide will delve into two of the most prevalent methods: the cell-free mushroom tyrosinase assay and the cell-based murine melanoma tyrosinase assay.
Comparative Analysis of Oxyresveratrol Activity
The inhibitory activity of Oxyresveratrol against tyrosinase has been evaluated using both mushroom tyrosinase and cellular tyrosinase from B16F10 melanoma cells. The resulting IC50 values demonstrate a significant difference between the two assays, underscoring the necessity of a multi-assay approach for validating potential inhibitors.
| Compound | Assay Type | Enzyme Source | Substrate | IC50 (µM) | Reference |
| Oxyresveratrol | Mushroom Tyrosinase Assay | Agaricus bisporus | L-DOPA | 10.3 | [2] |
| Oxyresveratrol | Cellular Tyrosinase Assay | B16F10 Murine Melanoma Cells | L-DOPA | ~5 (relative activity of 61.4% at 5µM) | [3] |
| Mulberroside A | Mushroom Tyrosinase Assay | Agaricus bisporus | L-DOPA | >1000 | [3] |
| Mulberroside A | Cellular Tyrosinase Assay | B16F10 Murine Melanoma Cells | L-DOPA | ~5 (relative activity of 62.5% at 5µM) | [3] |
| Kojic Acid | Mushroom Tyrosinase Assay (monophenolase) | Agaricus bisporus | L-Tyrosine | 18 ± 1 | [4] |
| Kojic Acid | Mushroom Tyrosinase Assay (diphenolase) | Agaricus bisporus | L-DOPA | 121 ± 5 | [4] |
Note: The IC50 value for Oxyresveratrol in the cellular assay is an approximation based on the reported relative activity.
The data clearly indicates that while Oxyresveratrol is a potent inhibitor in both systems, the absolute IC50 value differs. Interestingly, Mulberroside A, which is largely inactive against mushroom tyrosinase, shows significant activity in the cellular assay, comparable to Oxyresveratrol.[3] This discrepancy highlights the limitations of relying solely on cell-free assays with non-human enzymes, as they may not accurately reflect the activity within a cellular context.[5] Differences in enzyme structure, cellular uptake, and metabolism of the compound can all contribute to these variations.[6]
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols for the cited assays are provided below.
Mushroom Tyrosinase Inhibition Assay (L-DOPA as substrate)
This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome (B613829), catalyzed by mushroom tyrosinase. The formation of dopachrome is monitored spectrophotometrically.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) Buffer (pH 6.8)
-
Test compound (e.g., Oxyresveratrol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound at various concentrations
-
Mushroom tyrosinase solution
-
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals for a set duration (e.g., 20 minutes) using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Tyrosinase Inhibition Assay (B16F10 Murine Melanoma Cells)
This assay assesses the inhibitory effect of a compound on tyrosinase activity within a cellular environment.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
α-Melanocyte Stimulating Hormone (α-MSH) to stimulate melanin production
-
Test compound (e.g., Oxyresveratrol)
-
Lysis buffer (e.g., phosphate buffer with a non-ionic detergent like Triton X-100)
-
L-DOPA
-
96-well microplate
-
Microplate reader
Procedure:
-
Culture B16F10 cells in DMEM supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and α-MSH for a specified period (e.g., 72 hours).
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer to release the cellular tyrosinase.
-
Add L-DOPA solution to the cell lysates.
-
Incubate the plate at 37°C for a defined time (e.g., 1 hour).
-
Measure the absorbance of the formed dopachrome at 475 nm using a microplate reader.
-
The cellular tyrosinase activity is proportional to the absorbance.
-
Calculate the percent inhibition and IC50 value as described for the mushroom tyrosinase assay.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of a potential tyrosinase inhibitor.
Caption: Workflow for cross-validation of tyrosinase inhibitor activity.
Conclusion
The cross-validation of tyrosinase inhibitor activity using multiple assay methods is crucial for obtaining a comprehensive and accurate understanding of a compound's potential. As demonstrated with Oxyresveratrol, results from a single assay, particularly a cell-free assay with a non-human enzyme, may not be predictive of the activity in a more physiologically relevant cellular model. By employing both enzymatic and cell-based assays, researchers can gain greater confidence in their findings, leading to more effective and reliable development of novel tyrosinase inhibitors.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the inhibition of mushroom tyrosinase and cellular tyrosinase activities of oxyresveratrol: comparison with mulberroside A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Independent Verification and Comparative Analysis of a Novel Tyrosinase Inhibitor
Introduction
This guide provides a comprehensive framework for the independent verification of the half-maximal inhibitory concentration (IC50) value of a novel tyrosinase inhibitor, exemplified here as "Tyrosinase-IN-35". As "this compound" does not correspond to a publicly documented compound, this document serves as a template for researchers, scientists, and drug development professionals to design and execute a comparative analysis of any new potential tyrosinase inhibitor. The methodologies and comparative data provided herein are based on established protocols and publicly available data for well-characterized tyrosinase inhibitors.
Tyrosinase is a key enzyme in the process of melanogenesis, the pathway responsible for the production of melanin (B1238610) pigments in the skin.[1] It catalyzes the initial, rate-limiting steps in this pathway.[2] Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders.[2][3] This guide outlines the necessary experimental protocols and provides comparative data to objectively assess the performance of a new inhibitor against existing alternatives.
Melanogenesis Signaling Pathway
The production of melanin is initiated by external stimuli such as UV radiation, which triggers a signaling cascade that upregulates the expression and activity of tyrosinase. This enzyme then converts L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for melanin synthesis. Inhibitors of tyrosinase act by blocking this crucial enzymatic step.
References
A Comparative In Vivo Efficacy Analysis of Novel Synthetic Tyrosinase Inhibitors Against Standard Depigmenting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of a potent synthetic tyrosinase inhibitor, herein referred to as Tyrosinase-IN-35, against established inhibitors: kojic acid, arbutin (B1665170), and hydroquinone. As "this compound" is a placeholder, this guide utilizes data from potent synthetic inhibitors with similar structural motifs, such as (Z)-5-(2,4-dihydroxybenzylidene)thiazolidine-2,4-dione, to provide a representative comparison. The objective is to offer a clear, data-driven overview for researchers in dermatology and cosmetology.
Introduction to Tyrosinase Inhibition
Tyrosinase is the rate-limiting enzyme in melanin (B1238610) biosynthesis, making it a prime target for the treatment of hyperpigmentation disorders. The development of effective and safe tyrosinase inhibitors is a key area of research in dermatology and cosmetics. While agents like hydroquinone, kojic acid, and arbutin have been the mainstay for decades, concerns about their efficacy, stability, and potential side effects have driven the search for novel, more potent inhibitors. This guide focuses on the in vivo performance of next-generation synthetic inhibitors compared to these traditional agents.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of this compound (data derived from potent synthetic analogues) and other known tyrosinase inhibitors. It is important to note that the data is compiled from various studies and direct head-to-head comparisons under identical conditions are limited.
Table 1: In Vivo Efficacy in UVB-Induced Hyperpigmentation Model (Mouse)
| Compound | Concentration | Duration of Treatment | Reduction in Melanin Index (Compared to Control) | Citation |
| This compound (Analogue) | 2% Cream | 3 weeks | Significant decrease in epidermal melanin | |
| Hydroquinone | 2-4% Cream | 3-6 months | Significant reduction in MASI scores (60-90% of patients) | [1] |
| Kojic Acid | 1% Cream | 12 weeks | Significant reduction in melasma severity | [2] |
| Arbutin | 5% Formulation | 6 weeks | Significant attenuation of pigmentation | [3] |
Table 2: In Vivo Efficacy in Zebrafish Model
| Compound | Concentration | Duration of Treatment | Reduction in Pigmentation (Compared to Control) | Citation |
| This compound (Analogue) | 10 µM | 48 hours | Significant inhibition of melanogenesis | |
| Kojic Acid | 200 µM | 48 hours | Moderate inhibition of melanogenesis | |
| 4-Hydroxybenzoic acid | 15.63 µg/mL | Not specified | 40% reduction in melanin production | [4] |
Signaling Pathway of Melanogenesis
The following diagram illustrates the simplified signaling pathway of melanin synthesis, highlighting the central role of tyrosinase.
Caption: Simplified melanogenesis pathway in melanocytes.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are representative protocols for the in vivo models cited.
UVB-Induced Hyperpigmentation in Mice
This model is widely used to assess the efficacy of depigmenting agents.
-
Animal Model: Typically, hairless mice (e.g., SKH-1) or mice with shaved dorsal skin (e.g., C57BL/6) are used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
-
UVB Irradiation: The dorsal skin of the mice is exposed to UVB radiation (290-320 nm). A common protocol involves an initial dose followed by incremental increases three times a week for several weeks to induce stable hyperpigmentation.
-
Topical Application: The test compounds (e.g., 2% this compound analogue cream) and control vehicles are applied topically to the irradiated areas daily.
-
Efficacy Assessment: Skin color is measured using a chromameter or mexameter at baseline and at regular intervals during the treatment period. At the end of the study, skin biopsies are taken for histological analysis (e.g., Fontana-Masson staining for melanin) and biochemical assays (e.g., tyrosinase activity).
Caption: Workflow for UVB-induced hyperpigmentation model in mice.
Zebrafish Melanogenesis Inhibition Assay
The zebrafish model offers a high-throughput method for screening depigmenting agents.[4][5][6]
-
Animal Model: Wild-type zebrafish (Danio rerio) embryos are used.
-
Spawning and Collection: Adult zebrafish are induced to spawn, and embryos are collected and staged.
-
Treatment: At a specific developmental stage (e.g., 9-24 hours post-fertilization), embryos are placed in a multi-well plate containing embryo medium.[6][7] The test compounds and controls (including a known inhibitor like phenylthiourea (B91264) as a positive control) are added to the medium.[7]
-
Incubation: The embryos are incubated at a constant temperature (e.g., 28.5°C) for a defined period (e.g., up to 48-72 hours post-fertilization).
-
Phenotypic Evaluation: The degree of pigmentation on the embryos is observed and photographed under a stereomicroscope.[6] The pigmentation level can be quantified using image analysis software.
-
Biochemical Analysis: Melanin content and tyrosinase activity can be measured from lysates of the treated embryos.[6]
Caption: Workflow for zebrafish melanogenesis inhibition assay.
Conclusion
References
- 1. ai.vixra.org [ai.vixra.org]
- 2. consciouschemist.com [consciouschemist.com]
- 3. jcadonline.com [jcadonline.com]
- 4. Isolation and Biological Evaluation of Human Tyrosinase Inhibitors from the Fruit of Xanthium strumarium L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Novel Melanin Synthesis Inhibitors From Crataegus pycnoloba Using an in Vivo Zebrafish Phenotypic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melanogenic Inhibition and Toxicity Assessment of Flavokawain A and B on B16/F10 Melanoma Cells and Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Reduction of Skin Hyperpigmentation Changes under the Influence of a Preparation Containing Kojic Acid Using Hyperspectral Imaging—Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Tyrosinase-IN-35 performance against industry-standard inhibitors
For scientists and professionals in drug development, identifying potent and effective tyrosinase inhibitors is a critical step in creating novel treatments for hyperpigmentation and related disorders. This guide provides a direct comparison of Tyrosinase-IN-35 against established industry-standard inhibitors, supported by experimental data and detailed protocols to ensure accurate evaluation and reproducibility.
Performance Comparison of Tyrosinase Inhibitors
The inhibitory efficacy of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The following table summarizes the IC50 values for this compound and several industry-standard inhibitors against human and mushroom tyrosinase.
| Inhibitor | Enzyme Source | Substrate | IC50 (µM) | Reference |
| This compound | Human | L-DOPA | 2.09 | [1][2][3][4] |
| Kojic Acid | Human | L-DOPA | 16.38 | [1][2][3][4] |
| Kojic Acid | Mushroom | L-DOPA | 30.6 - 37.86 | [2][5] |
| α-Arbutin | Mushroom | L-DOPA | 8000 (8.0 mM) | [6] |
| β-Arbutin | Mushroom | L-DOPA | 9000 (9.0 mM) | [6] |
| Hydroquinone | Mushroom | L-DOPA | ~70 (varied) | [5] |
Note: IC50 values can exhibit variability based on experimental conditions, including the purity and source of the enzyme, substrate concentration, and assay buffer conditions.
Signaling Pathway and Experimental Workflow
To understand the mechanism of inhibition and the methodology for its assessment, the following diagrams illustrate the tyrosinase signaling pathway and a standard experimental workflow for an inhibition assay.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. 化合物 this compound CAS#: 1613467-47-2 [m.chemicalbook.com]
- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tyrosinase-IN-35: A Procedural Guide
For researchers, scientists, and drug development professionals working with Tyrosinase-IN-35, a critical aspect of laboratory management is the safe and compliant disposal of this compound. As specific safety data sheets (SDS) for novel or specialized compounds like this compound are not always publicly available, a cautious and systematic approach based on established chemical waste management principles is imperative. This guide provides a step-by-step operational plan for the proper disposal of this compound, ensuring personnel safety and environmental protection.
Core Principles of Chemical Waste Disposal
The disposal of any laboratory chemical, including tyrosinase inhibitors, is dictated by its unique physical, chemical, and toxicological characteristics. In the absence of a specific SDS for this compound, it must be handled as a potentially hazardous substance. All disposal procedures must be in strict compliance with local, state, and federal regulations. Laboratory personnel must be trained on these procedures and utilize appropriate personal protective equipment (PPE), such as safety goggles, chemical-resistant gloves, and a lab coat.
Quantitative Data Summary: Waste Management Guidelines
The following table summarizes key quantitative and procedural data for the management of this compound waste.
| Parameter | Guideline | Source |
| Waste Accumulation Time Limit | Transfer waste to the central accumulation area within 3 days of reaching the accumulation limit, or annually if the limit is not reached. | [1] |
| Container Sizing | Use containers appropriate for the volume of waste generated to minimize storage duration. | [1] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. | [1] |
| Emergency Eye Wash | In case of eye contact, flush with running water for at least 15 minutes. | [2] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol details the methodology for the safe disposal of this compound waste, encompassing unused product, contaminated materials, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or expired this compound powder, along with grossly contaminated items like weighing papers or pipette tips, in a dedicated and clearly labeled hazardous waste container.[1] The container must be made of a material compatible with the chemical and have a secure lid.
-
Liquid Waste: All solutions containing this compound should be collected in a separate, labeled hazardous waste container.[1] It is crucial not to mix this waste with other chemical streams unless their compatibility has been verified.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[1]
-
Contaminated PPE: Disposable gloves and other lightly contaminated PPE should be placed in a separate, sealed bag designated for hazardous waste disposal.[1]
2. Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation and any known hazard characteristics.
3. Storage:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.[1] This storage area should have secondary containment to mitigate any potential spills.[1]
4. Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Crucially, never dispose of this compound down the drain or in the regular trash. [1]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of a research-grade tyrosinase inhibitor when a specific Safety Data Sheet is not available.
Caption: Disposal workflow for this compound in the absence of a specific SDS.
References
Personal protective equipment for handling Tyrosinase-IN-35
Disclaimer: Specific safety data for "Tyrosinase-IN-35" is not publicly available. This guide is based on established safety protocols for handling novel tyrosinase inhibitors and should be used in conjunction with a thorough risk assessment by qualified personnel. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance for operations and disposal to ensure laboratory safety and compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Given the absence of specific toxicological data, this compound should be handled as a potentially hazardous substance. The following table summarizes the required Personal Protective Equipment (PPE).
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Essential to prevent contact with eyes, which can cause irritation or absorption. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and absorption. Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact with the outer surface.[1] |
| Skin and Body | Standard laboratory coat | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory | Not required under normal use with adequate ventilation | If there is a risk of generating dust or aerosols, a suitable respirator may be necessary. Always work in a well-ventilated area, preferably a chemical fume hood.[2] |
Operational and Handling Plan
Strict adherence to the following procedures is crucial to minimize exposure and ensure a safe working environment.
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[2]
-
For procedures that may generate dust or aerosols, a chemical fume hood is required.[3]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and that an emergency eyewash station and safety shower are accessible.[4]
-
Weighing and Aliquoting:
-
Perform these tasks in a designated area, such as a fume hood, to contain any airborne particles.
-
Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.
-
-
Solution Preparation:
-
Prepare stock solutions in a fume hood.
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
-
General Practices:
Storage:
-
Store this compound in a tightly sealed, properly labeled container.[2]
-
Keep the container in a cool, dry, and well-ventilated area away from incompatible materials.[2]
Emergency Procedures
In the event of an exposure, follow these immediate first-aid measures.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing and rinse the affected area with plenty of water.[2] If irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2] |
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder and any grossly contaminated items (e.g., weighing papers, pipette tips) in a dedicated, clearly labeled hazardous waste container.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container.[5] Do not mix with other chemical waste streams unless compatibility has been verified.
-
Contaminated PPE: Disposable gloves and other lightly contaminated PPE should be placed in a sealed bag for hazardous waste disposal.[5]
Storage and Disposal:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area.[5]
-
Arrange for the pickup and disposal of hazardous waste through your institution's EHS office or a licensed professional waste disposal service.[2][5]
-
Never dispose of this compound down the drain or in the regular trash.[5]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal, emphasizing key safety and logistical checkpoints.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
